2-Fluoro-4-propoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNGKZRNUKQAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379206 | |
| Record name | 2-fluoro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-96-2 | |
| Record name | 2-Fluoro-4-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-fluoro-4-propoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a widely recognized strategy for fine-tuning molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-4-propoxybenzoic acid (CAS No. 203115-96-2), a member of the fluorinated benzoic acid family, represents a key building block in the synthesis of complex organic molecules with potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental considerations for its use in research and development.
Molecular Structure and Key Physicochemical Descriptors
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and associated physicochemical parameters.
-
Molecular Formula: C₁₀H₁₁FO₃
-
Molecular Weight: 198.19 g/mol
-
IUPAC Name: this compound
The structure, illustrated below, features a benzoic acid core substituted with a fluorine atom at the ortho-position and a propoxy group at the para-position relative to the carboxylic acid functionality. This specific arrangement of substituents dictates its electronic and steric properties, which in turn govern its reactivity and interactions with other molecules.
Caption: Chemical structure of this compound.
Core Physicochemical Data
While specific experimental data for this compound is not extensively published, we can infer its properties based on data from closely related analogs and established predictive models. The following table summarizes these key parameters.
| Property | Value/Predicted Range | Source/Methodology |
| CAS Number | 203115-96-2 | [3] |
| Molecular Formula | C₁₀H₁₁FO₃ | [4] |
| Molecular Weight | 198.19 g/mol | [4] |
| Melting Point | Data not available; likely a solid at room temperature. | Inferred from related solids.[2] |
| Boiling Point | Data not available. | |
| pKa | Predicted to be in the range of 3-4. | Based on the pKa of 2-fluorobenzoic acid and electronic effects of the propoxy group. |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO. | General solubility of benzoic acid derivatives. |
Spectroscopic and Analytical Characterization
A robust analytical workflow is critical for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and appropriate analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the propoxy chain, and the acidic proton of the carboxylic acid. The fluorine atom will introduce characteristic splitting patterns (coupling) to adjacent protons.
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Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the benzene ring. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with both the fluorine and the adjacent proton.
-
Propoxy Group (δ 1.0-4.0 ppm): A triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.
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Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR will show ten distinct signals corresponding to each carbon atom in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atom and will show a single resonance for the fluorine on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region.[5] This broadening is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.[6][7]
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C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids.[5][6]
-
C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1320-1210 cm⁻¹ and 1250-1000 cm⁻¹, respectively.[5]
-
C-F Stretch: A strong band in the region of 1250-1020 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.
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Electrospray Ionization (ESI): In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 197.1. A common fragmentation pathway for carboxylic acids in negative mode is the loss of carbon dioxide (CO₂), which would result in a fragment ion at m/z 153.1.[9] In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 199.1. Fragmentation in positive mode would likely involve the loss of water (H₂O) from the carboxylic acid, followed by the loss of carbon monoxide (CO).[9]
-
Electron Ionization (EI): The molecular ion peak [M]⁺• would be observed at m/z 198.1. Characteristic fragmentation of benzoic acids in EI-MS often involves the loss of the hydroxyl radical (•OH) to give an acylium ion, and subsequent loss of carbon monoxide (CO).[10] The presence of the propoxy group would also lead to characteristic fragmentation patterns involving the alkyl chain.
Experimental Protocols
Synthesis of 2-Fluoro-4-alkoxybenzoic Acids: A General Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
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Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous propan-1-ol with careful stirring. The reaction is exothermic and should be cooled in an ice bath as needed.
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Nucleophilic Aromatic Substitution: To the freshly prepared sodium propoxide solution, add 2,4-difluorobenzoic acid portion-wise. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After cooling to room temperature, the excess propan-1-ol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated crude product is collected by vacuum filtration.
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Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of the alkoxide to prevent the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring towards nucleophilic attack by the propoxide anion. The substitution occurs preferentially at the para position due to steric hindrance at the ortho positions adjacent to the bulky carboxylic acid group.
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Acidification: The product of the nucleophilic substitution is the sodium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is generally less soluble in aqueous media.
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
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A Technical Guide to the Spectral Analysis of 2-Fluoro-4-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Fluoro-4-propoxybenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from closely related structural analogs and foundational spectroscopic principles to predict and interpret its key spectral features. This document is intended to serve as a practical resource for the structural elucidation and analytical characterization of this compound and similar substituted aromatic compounds in a research and development setting.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a propoxy group on a benzene ring—imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. The fluorine substitution can influence metabolic stability and binding affinity, while the propoxy group can modulate lipophilicity. Accurate structural verification is paramount in the synthesis and application of such molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the expected spectral characteristics of this molecule, providing a robust framework for its identification and characterization.
A likely synthetic route to this compound involves the Williamson ether synthesis, starting from 2-fluoro-4-hydroxybenzoic acid and a propyl halide (e.g., 1-bromopropane) in the presence of a base.[1] Understanding the starting materials is crucial for anticipating potential impurities in the final product that may be observable in the spectral analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region due to hydrogen bonding and exchange with trace amounts of water. |
| ~7.95 | Doublet of Doublets | 1H | H-6 | This aromatic proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H-5 and the fluorine at C-2. |
| ~6.80 | Doublet of Doublets | 1H | H-5 | This proton is ortho to the electron-donating propoxy group and will be shifted upfield. It will be split by H-6 and the fluorine at C-2. |
| ~6.70 | Doublet | 1H | H-3 | This proton is ortho to the electron-donating propoxy group and meta to the carboxylic acid, resulting in an upfield shift. It will be split by the fluorine at C-2. |
| ~4.00 | Triplet | 2H | -OCH₂CH₂CH₃ | These methylene protons are adjacent to the oxygen atom and are expected to be a triplet due to coupling with the neighboring methylene group. |
| ~1.85 | Sextet | 2H | -OCH₂CH₂CH₃ | These methylene protons will be split by the adjacent methylene and methyl groups, resulting in a sextet. |
| ~1.05 | Triplet | 3H | -OCH₂CH₂CH₃ | The terminal methyl protons will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment | Rationale and Comparative Analysis |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-2 | The carbon atom bonded to fluorine will show a large one-bond coupling constant. |
| ~162 | C-4 | The carbon atom attached to the propoxy group will be shifted downfield. |
| ~133 (d) | C-6 | Aromatic carbon ortho to the carboxylic acid. |
| ~118 | C-1 | Quaternary carbon attached to the carboxylic acid. |
| ~108 (d) | C-5 | Aromatic carbon. |
| ~102 (d) | C-3 | Aromatic carbon. |
| ~70 | -OCH₂CH₂CH₃ | The methylene carbon attached to the oxygen. |
| ~22 | -OCH₂CH₂CH₃ | The middle methylene carbon of the propoxy group. |
| ~10 | -OCH₂CH₂CH₃ | The terminal methyl carbon of the propoxy group. |
Predicted Infrared (IR) Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[2][3] |
| ~2970, ~2880 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the propoxy group's C-H bonds. |
| ~1700 | Strong | C=O stretch | Carbonyl stretch of an aromatic carboxylic acid. Conjugation with the benzene ring lowers the frequency.[4] |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) | Benzene ring vibrations. |
| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ether linkage. |
| ~1150 | Strong | C-F stretch | Carbon-fluorine bond vibration. |
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment | Rationale and Comparative Analysis |
| 198 | Moderate | [M]⁺ | Molecular ion peak. The molecular weight of C₁₀H₁₁FO₃ is 198.19 g/mol . |
| 155 | High | [M - C₃H₇]⁺ | Loss of the propyl radical from the propoxy group. |
| 127 | High | [M - C₃H₇O]⁺ | Loss of the propoxy radical. |
| 109 | Moderate | [M - COOH - C₃H₇]⁺ | Subsequent loss of the carboxyl group. |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[5] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 500 MHz NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Data Acquisition:
-
Use a mass spectrometer with an EI source.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-500.
-
The fragmentation pattern will be recorded and plotted as relative intensity versus mass-to-charge ratio.
-
Visualization of Spectroscopic Principles
The following diagrams illustrate the key relationships in the spectroscopic analysis of this compound.
Caption: Key proton correlations for this compound.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Fluoro-4-propoxybenzoic Acid and Its Analogs
For Immediate Release
[City, State] – January 21, 2026 – In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's solid-state properties is paramount. The precise three-dimensional arrangement of atoms in a crystal lattice dictates crucial physicochemical characteristics such as solubility, stability, and bioavailability. This guide offers researchers, scientists, and drug development professionals an in-depth technical overview of the methodologies employed in the crystal structure analysis of 2-Fluoro-4-propoxybenzoic acid, a molecule of interest in medicinal chemistry.
While a definitive public crystal structure for this compound is not currently available, this whitepaper will navigate the established analytical pathways for such a determination. To provide a concrete illustration of the data and interpretation involved, we will reference the crystallographic analysis of the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1][2] This analog serves as a practical exemplar for the powerful techniques of single-crystal and powder X-ray diffraction.
The Significance of Solid-State Characterization
The journey of a drug candidate from laboratory synthesis to a viable pharmaceutical product is fraught with challenges, many of which are rooted in its solid-state chemistry. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance and regulatory approval.[3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct melting points, dissolution rates, and mechanical properties. A comprehensive crystal structure analysis is therefore not merely an academic exercise but a critical component of risk mitigation in drug development.
Core Methodologies in Crystal Structure Elucidation
The primary techniques for determining the crystal structure of a small molecule like this compound are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[3] This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular geometry.[3]
The successful application of SC-XRD hinges on the ability to grow high-quality single crystals. For a benzoic acid derivative, this is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
The crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals a triclinic crystal system.[1][2] In the crystal lattice, molecules form classical carboxylate inversion dimers through pairs of O—H⋯O hydrogen bonds.[1][2] The packing of these dimers is further stabilized by C—H⋯F and C—H⋯O interactions.[1][2]
| Crystallographic Parameter | 2-Fluoro-4-(methoxycarbonyl)benzoic acid [1][2] |
| Chemical Formula | C₉H₇FO₄ |
| Formula Weight | 198.15 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.536(7) |
| b (Å) | 7.591(7) |
| c (Å) | 8.523(8) |
| α (°) | 99.480(14) |
| β (°) | 108.748(13) |
| γ (°) | 99.240(14) |
| Volume (ų) | 443.3(7) |
| Z | 2 |
Table 1: Key crystallographic data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
This detailed structural information is invaluable. For instance, the dihedral angle between the carboxyl group and the benzene ring is 20.2(4)°.[1][2] This deviation from planarity can influence the molecule's electronic properties and its interactions with biological targets. The presence and nature of intermolecular interactions, such as the hydrogen bonding observed, are critical in determining the crystal's stability and dissolution properties.
Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis
While SC-XRD provides the ultimate structural detail from a single crystal, PXRD is indispensable for analyzing bulk powder samples. This makes it a crucial tool for quality control, polymorphism screening, and monitoring batch-to-batch consistency in a manufacturing setting.
Each crystalline solid produces a unique PXRD pattern, often referred to as a "fingerprint," which is a plot of X-ray intensity versus the diffraction angle (2θ).
-
Sample Preparation : A small amount of the finely ground powder is carefully packed into a sample holder to ensure a flat, uniform surface.
-
Instrument Setup : The sample is placed in a powder diffractometer. The X-ray source (e.g., Cu Kα radiation) and detector are positioned to scan a range of 2θ angles.
-
Data Collection : The sample is irradiated with X-rays as the detector rotates around it, recording the intensity of the diffracted X-rays at each angle.
-
Data Analysis : The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.
-
Polymorph Screening : By crystallizing this compound under various conditions (different solvents, temperatures, and cooling rates) and analyzing each batch with PXRD, one can identify the existence of different polymorphs, each with a unique diffraction pattern.
-
Quality Control : Once a desired crystalline form is identified and scaled up for production, PXRD can be used to ensure that each batch consists of the correct polymorph and is free from contamination with other crystalline or amorphous phases.
-
Stability Studies : The stability of a particular crystalline form under different stress conditions (e.g., heat, humidity) can be monitored by PXRD. Any changes in the diffraction pattern would indicate a phase transformation.
Bridging Structure to Function
The insights gained from a thorough crystal structure analysis of a compound like this compound are foundational for rational drug design and development. Knowledge of the crystal packing and intermolecular interactions can inform strategies for improving solubility, such as the development of co-crystals or salts. Furthermore, understanding the potential for polymorphism allows for the implementation of robust control strategies during manufacturing, ensuring the consistent delivery of a safe and effective drug product.
References
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Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). Available at: [Link]
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Wagner, C. E., & Buman, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340. Available at: [Link]
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PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Propoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. (2025). National Center for Biotechnology Information. Retrieved from [Link]
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Wagner, C. E., & Buman, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate. Available at: [Link]
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NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]
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(2023). 4-Fluoro-2-(phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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(2025). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-propoxybenzoic Acid
Introduction
2-Fluoro-4-propoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other advanced materials. Its chemical structure, featuring a carboxylic acid group, a fluorine atom, and a propoxy side chain, dictates its physicochemical properties, which are critical for its application, formulation, and development. The fluorine substitution can significantly influence the molecule's acidity, lipophilicity, and metabolic stability, while the propoxy group enhances its hydrophobicity.
This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical predictions based on analogous structures but also detailed, field-proven protocols for the empirical determination of these crucial parameters. The methodologies described herein are grounded in established scientific principles and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Part 1: Predicted Physicochemical Profile
Direct experimental data for this compound is not widely available in public literature. However, we can construct a reliable predictive profile by analyzing structurally similar compounds. This approach is fundamental in early-stage development for anticipating challenges and designing robust experimental plans.
The primary structural analogues used for these predictions are 4-Fluorobenzoic acid, 2-Fluoro-4-methoxybenzoic acid, and the general properties of aromatic carboxylic acids.[1][2]
| Property | Predicted Value/Characteristic | Rationale and Influencing Factors |
| Molecular Formula | C₁₀H₁₁FO₃ | Derived from its chemical structure. |
| Molecular Weight | 198.19 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white crystalline solid | Typical appearance for small aromatic carboxylic acids.[1][2] |
| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the ortho-fluorine atom is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ~4.2). 4-Fluorobenzoic acid has a pKa of 4.14.[1] |
| LogP (Octanol/Water) | ~2.5 - 3.0 | The propoxy group significantly increases lipophilicity compared to 4-Fluorobenzoic acid (logP 2.07).[1] The XLogP3 for the similar 2-fluoro-4-isopropoxybenzoic acid is 2.3.[3] |
| Melting Point | 180 - 200 °C | Expected to be a relatively high-melting solid, characteristic of aromatic acids capable of forming strong hydrogen-bonded dimers. For comparison, 2-fluoro-4-methoxybenzoic acid melts at 194-198 °C.[2] |
Part 2: Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable compound like this compound, solubility is intrinsically linked to the pH of the medium.
Theoretical Framework: pH-Dependent Solubility
As a weak acid, this compound exists in equilibrium between its neutral, less soluble form (HA) and its ionized, more soluble carboxylate form (A⁻). This equilibrium is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[4][5]
-
At pH << pKa: The compound will be predominantly in its neutral (protonated) form, exhibiting its lowest aqueous solubility, referred to as the intrinsic solubility (S₀).
-
At pH >> pKa: The compound will be predominantly in its ionized (deprotonated) form, leading to a significant increase in aqueous solubility.[6]
The presence of the nonpolar propoxy group suggests that even the neutral form will have some solubility in organic solvents, a principle often described as "like dissolves like".[7]
Caption: pH-dependent equilibrium of this compound.
Predicted Solubility Profile
-
Aqueous Solubility: Expected to be low in acidic conditions (pH 1-3) and to increase substantially in neutral to basic conditions (pH > 5). Benzoic acid itself is nearly insoluble in cold water.[7] Given the larger hydrophobic propoxy group, the intrinsic solubility of the target compound will likely be lower than that of 4-fluorobenzoic acid (1.2 g/L).[1]
-
Organic Solvent Solubility: The compound is predicted to be soluble in common organic solvents such as ethanol, methanol, acetone, and diethyl ether, owing to its aromatic ring and hydrocarbon side chain.[8][9]
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol describes a robust, self-validating method to determine the thermodynamic solubility of this compound across a range of relevant pH values and in selected organic solvents.
Objective: To determine the equilibrium solubility as a function of pH and solvent composition.
Materials:
-
This compound (purity > 99%)
-
Calibrated pH meter and analytical balance
-
HPLC-UV system with a validated quantitative method
-
Thermostatic shaker bath
-
Biologically relevant buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Propylene Glycol)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each test medium. The excess solid is critical to ensure that equilibrium with the solid state is achieved.
-
Causality Insight: Using a significant excess of solid ensures that the final concentration measured represents the true saturation point, making the experiment a measure of thermodynamic, not kinetic, solubility.
-
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 48-72 hours).
-
Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Sample Collection and Processing:
-
Allow vials to stand undisturbed for at least 2 hours to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove all particulate matter.
-
Causality Insight: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze using a validated, stability-indicating HPLC-UV method to determine the concentration.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each sample to generate a pH-solubility profile.
Part 3: Stability Assessment and Degradation Pathway Elucidation
Stability testing is essential to understand how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10] Forced degradation studies are performed to identify likely degradation products and to establish the specificity of analytical methods.[11]
Guiding Principles (ICH Q1A/Q1B)
Forced degradation, or stress testing, deliberately exposes the compound to conditions more severe than those used for accelerated stability testing.[11][12] The goal is to achieve 5-20% degradation of the parent compound. This level of degradation is sufficient to produce and detect primary degradants without being so excessive that secondary and tertiary products complicate the analysis.[12]
Predicted Degradation Pathways
The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage of the propoxy group could be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 2-fluoro-4-hydroxybenzoic acid and propanol.
-
Oxidation: The aromatic ring and the benzylic position of the propoxy group are potential sites for oxidation.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light. Photochemical defluorination has been observed in related compounds.[13]
-
Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) is a potential degradation route for benzoic acids.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradants and demonstrate the peak purity and specificity of the primary analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[12]
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (drug substance in the same solvent mix, held at ambient temperature) for each condition.
| Stress Condition | Reagent/Method | Typical Duration & Temperature | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80 °C for several hours to days | To test for lability in low pH environments, simulating gastric conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room temp or heat at 40-60 °C for several hours | To test for lability in high pH environments. Base-catalyzed hydrolysis is often faster than acid-catalyzed. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room temperature for up to 7 days | To simulate oxidative stress. |
| Thermal Stress | Store solid sample in an oven | 80-100 °C for 1-2 weeks | To assess the impact of heat on the solid form. |
| Photostability | Expose solid or solution to light | ICH Q1B specified light source (UV/Vis) for a defined period | To assess sensitivity to light, which dictates packaging requirements.[12] |
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples before analysis to prevent damage to the HPLC column.
-
Analyze all samples (including controls) by a stability-indicating HPLC method, typically coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
-
Data Evaluation:
-
Mass Balance: Calculate the mass balance by summing the amount of the parent drug remaining and the amounts of all detected degradation products. A good mass balance (95-105%) indicates that all major degradants have been detected.
-
Peak Purity: Use the PDA detector to assess the spectral purity of the parent peak in the presence of its degradants. This is a critical component of validating the method's specificity.
-
Degradant Identification: Use the MS data to propose structures for the observed degradation products.
-
Caption: Plausible synthetic route for this compound.
Potential Impurities and Their Impact:
-
Starting Material: Unreacted 2-fluoro-4-hydroxybenzoic acid could be present. Its higher polarity and different pKa would interfere with solubility and stability analyses.
-
Side-Products: Incomplete hydrolysis would leave residual ethyl ester (INT2), a neutral and less soluble impurity.
-
Reagents: Residual inorganic salts from the reaction workups could affect pH and solubility measurements.
The presence of these impurities underscores the necessity of using a well-characterized, high-purity batch of the compound for definitive solubility and stability studies.
References
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4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 21, 2026. [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]
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Introduction: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 2-Fluoro-4-propoxybenzoic Acid: Synthesis, Properties, and Applications
This compound, with the CAS Number 203115-96-2, is a substituted aromatic carboxylic acid that has garnered interest in the fields of medicinal chemistry and materials science. Its structure, featuring a benzoic acid core with a fluorine atom ortho to the carboxyl group and a propoxy group in the para position, imparts a unique combination of physicochemical properties. The strategic incorporation of fluorine is a well-established strategy in drug design, as its high electronegativity and small size can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The propoxy group further influences solubility and provides a handle for extending the molecular structure.
This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic pathway, characterization methods, and key applications. It is intended for researchers, chemists, and drug development professionals who are considering this molecule as a key intermediate or building block in their synthetic endeavors.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound defines its chemical behavior and potential applications. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 203115-96-2 | |
| Molecular Formula | C₁₀H₁₁FO₃ | |
| Molecular Weight | 198.19 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CCCCOc1cc(c(F)cc1)C(=O)O | |
| InChI Key | QMFDSPJDRIJIMV-UHFFFAOYSA-N | |
| Physical Form | Solid |
Note: Data for the closely related isomer 2-Fluoro-4-isopropoxybenzoic acid is used for Molecular Weight as a reference.[3]
Synthesis and Purification: A Validated Protocol
The synthesis of fluorinated benzoic acids often involves nucleophilic aromatic substitution on a difluoro-substituted precursor. The following protocol describes a reliable method for synthesizing this compound starting from the commercially available 2,4-Difluorobenzoic acid. This approach is adapted from established methods for similar alkoxybenzoic acids.[4]
The causality behind this experimental design lies in the differential reactivity of the fluorine atoms on the aromatic ring. The fluorine at the C4 position is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid group. The use of a base like sodium hydroxide is crucial for both deprotonating the propanol to form the nucleophilic alkoxide and later, in excess, to maintain the solubility of the benzoic acid product as its sodium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Difluorobenzoic acid
-
1-Propanol
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzoic acid (1 eq) and Dimethyl Sulfoxide (DMSO).
-
Base and Nucleophile Addition: Add sodium hydroxide (2.5 eq) to the flask, followed by the slow addition of 1-propanol (1.2 eq).
-
Reaction: Heat the reaction mixture to 120-130°C and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. While stirring vigorously, acidify the solution to a pH of 2-3 using concentrated hydrochloric acid. A solid precipitate should form.
-
Isolation: Continue stirring the suspension in the ice bath for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Drying: Dry the purified solid under vacuum at 50-60°C to yield this compound as a white to off-white solid.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed. The expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons bonded to the oxygen. The aromatic region will display complex splitting patterns due to the fluorine-proton coupling.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the three carbons of the propoxy group, the six aromatic carbons (with C-F coupling visible for the carbons near the fluorine), and the carboxyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₁₀H₁₀FO₃⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, and C-O and C-F stretching vibrations.[6]
Applications in Research and Development
The structural features of this compound make it a valuable intermediate in several high-value research areas.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that have become major targets for drug development, especially in oncology.[7][8] The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy.[9] this compound serves as an excellent starting scaffold for several reasons:
-
Fluorine Substitution: The ortho-fluoro group can act as a hydrogen bond acceptor and can enhance binding affinity to the kinase active site. It also often improves metabolic stability by blocking potential sites of oxidation.[2]
-
Carboxylic Acid Handle: The carboxyl group is a versatile functional handle. It can be readily converted into amides, esters, or other functional groups to build out the molecular structure and engage with key residues in the target protein.[1][10]
-
Propoxy Tail: The propoxy group can be directed towards solvent-exposed regions or hydrophobic pockets within the kinase, allowing for the fine-tuning of solubility, cell permeability, and pharmacokinetic properties.
Caption: Role of this compound in kinase inhibitor design.
Materials Science: Precursor for Liquid Crystals
Benzoic acid derivatives, particularly those with a linear para-substituted structure, are well-known precursors for thermotropic liquid crystals.[11] The related compound, 2-Fluoro-4-hydroxybenzoic acid, is used to synthesize mesogens where the para-positioning of the functional groups is critical for forming the desired liquid crystalline phases.[12]
The ortho-fluorine substituent can significantly influence the mesophase behavior, often reducing the melting point and enhancing tilted smectic phases, which are desirable for applications like ferroelectric liquid crystal displays.[13][14] this compound can be esterified with various phenolic cores to produce these advanced materials. The propoxy chain contributes to the necessary molecular anisotropy required for liquid crystal formation.
Safety and Handling
As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care. Based on safety data sheets for analogous compounds like 2-Fluoro-4-methoxybenzoic acid, the following precautions are recommended:[15][16][17]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17][18]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[15][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][20]
-
In case of contact:
Conclusion
This compound is a strategically designed chemical intermediate with significant potential. Its fluorinated core provides a foundation for creating molecules with enhanced biological or material properties. The versatile carboxylic acid handle allows for straightforward incorporation into complex synthetic targets, particularly in the rational design of next-generation kinase inhibitors. Furthermore, its structural characteristics make it a promising candidate for the development of advanced liquid crystal materials. With well-defined synthetic routes and a clear understanding of its potential, this compound stands as a valuable tool for researchers and developers at the forefront of chemistry and materials science.
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Navigating the Synthesis Landscape: A Technical Guide to 2-Fluoro-4-propoxybenzoic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the health and safety considerations paramount for the handling and application of 2-Fluoro-4-propoxybenzoic acid in research and development settings. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Hazard Identification
This compound (CAS No. 203115-96-2) is a fluorinated aromatic carboxylic acid. Its structure, combining a carboxylic acid moiety with a fluorine atom and a propoxy group, makes it a valuable building block in medicinal chemistry and materials science. However, this reactivity also necessitates a thorough understanding of its potential hazards.
While specific toxicological data for this compound is limited, a critical assessment of its structure and the known hazards of similar compounds, such as 2-fluoro-4-methoxybenzoic acid and 2-fluoro-4-hydroxybenzoic acid, allows for a predictive hazard profile. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2]
Predicted Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][2] |
It is crucial to handle this compound as a hazardous substance until comprehensive toxicological data becomes available.
Prudent Handling and Exposure Control: A Multi-layered Approach
A robust safety protocol is not a single action but a system of reinforcing measures. The "Hierarchy of Controls" is the guiding principle for mitigating risks associated with this compound.
Caption: Hierarchy of controls for safe handling.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, and all handling of its solutions, must be conducted in a certified chemical fume hood. This containment is critical to prevent inhalation of airborne particles and vapors.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not arbitrary; it is a scientifically informed choice based on the predicted hazards.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. If dust generation is unavoidable outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents inhalation of irritant dust. |
Safe Handling and Storage Protocols
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
Emergency Preparedness: A Proactive Stance
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures
A spill of this compound requires a calm and methodical response.
Caption: Workflow for responding to a chemical spill.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and for designing experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | [3] |
| Molecular Weight | 198.19 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Flash Point | 128.2°C | [3] |
| Density | 1.214 g/cm³ | [3] |
| Vapor Pressure | 0.00109 mmHg at 25°C | [3] |
Fire and Explosion Hazard Data
This compound is not considered a significant fire risk under normal laboratory conditions. However, in the event of a fire, appropriate extinguishing media should be used.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and hydrogen fluoride.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Toxicological and Ecological Information
As previously mentioned, specific toxicological and ecological data for this compound is largely unavailable. It is recommended to handle this compound with the assumption that it may be harmful to aquatic life and to prevent its release into the environment.
Conclusion
The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this valuable compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
Chemsrc. (2025, September 28). 2-fluoro-4-propylbenzoic acid. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). 2-fluoro-4-hydroxybenzoic acid suppliers USA. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Fluoro-4-n-propyloxybenzoic Acid (CAS 203115-96-2): Properties, Synthesis, and Sourcing
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-n-propyloxybenzoic acid (CAS 203115-96-2), a fluorinated aromatic carboxylic acid. Given the limited publicly available data specific to this compound, this document leverages information on structurally analogous 2-fluoro-4-alkoxybenzoic acids to infer its properties, potential applications, and synthetic strategies. This approach is intended to provide a foundational understanding for researchers interested in utilizing this molecule as a building block in novel chemical syntheses.
Physicochemical Properties and Structural Analysis
Based on available data for analogous compounds, the key physicochemical properties of 2-Fluoro-4-n-propyloxybenzoic acid are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Predicted/Reported Value | Source |
| CAS Number | 203115-96-2 | N/A |
| Molecular Formula | C₁₀H₁₁FO₃ | N/A |
| Molecular Weight | 198.19 g/mol | N/A |
| Boiling Point | 288.3 ± 20.0 °C | [1] |
| Density | 1.214 ± 0.06 g/cm³ | [1] |
| pKa | 3.55 ± 0.10 | [1] |
| Storage Temperature | 2-8°C | [1] |
The structure of 2-Fluoro-4-n-propyloxybenzoic acid, featuring a benzoic acid core with fluoro and n-propyloxy substituents at the 2 and 4 positions respectively, imparts specific chemical characteristics. The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The n-propyloxy group, being an electron-donating group, will also modulate the electronic properties of the molecule.
Synthesis and Purification Strategies
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 2-Fluoro-4-n-propyloxybenzoic acid.
Detailed Experimental Considerations:
-
Starting Material: The synthesis would likely commence with 2-fluoro-4-hydroxybenzoic acid, a commercially available starting material.
-
Alkylation: The hydroxyl group would be alkylated using a propylating agent such as propyl bromide or propyl iodide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetone is generally suitable for this type of Williamson ether synthesis.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically worked up by quenching with water and acidifying with a mineral acid (e.g., HCl) to protonate the carboxylic acid.
-
Purification: The crude product can then be extracted into an organic solvent like ethyl acetate. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Potential Applications in Research and Development
The utility of 2-Fluoro-4-n-propyloxybenzoic acid as a chemical intermediate can be inferred from the applications of its structural analogs. Fluorinated benzoic acids are valuable building blocks in medicinal chemistry and materials science.
-
Pharmaceutical Synthesis: Benzoic acid derivatives are common pharmacophores. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound could serve as a precursor for the synthesis of novel therapeutic agents.
-
Liquid Crystal Research: Aromatic carboxylic acids with alkoxy side chains are known to be precursors for liquid crystals. The specific combination of the fluoro and propyloxy groups could be explored for the development of new liquid crystalline materials with unique properties.
-
Agrochemicals: Fluorinated organic compounds are also prevalent in modern agrochemicals. This molecule could be a starting point for the synthesis of new herbicides, fungicides, or insecticides.
Analytical Characterization
For researchers synthesizing or using this compound, a suite of analytical techniques would be necessary for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR would show characteristic signals for the aromatic protons, the propyl chain, and the acidic proton. The carbon NMR would confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the C-O and C-F bonds.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for CAS 203115-96-2 is not widely available, general precautions for handling aromatic carboxylic acids should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[1]
-
Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.
Commercial Suppliers
Several chemical suppliers list CAS 203115-96-2 in their catalogs, typically for research and development purposes. It is advisable to contact these suppliers directly to obtain product specifications, such as purity and available quantities.
-
Wychem Limited
-
Amadis Chemical Company Limited
-
BLD Pharmatech Co., Limited
Conclusion
2-Fluoro-4-n-propyloxybenzoic acid is a fluorinated aromatic building block with potential applications in drug discovery, materials science, and agrochemical research. While specific data on its biological activity and reaction protocols are limited, this guide provides a foundational understanding based on the chemistry of analogous compounds. Researchers are encouraged to perform thorough characterization and safety assessments before use.
References
Please note that direct, comprehensive references for CAS 203115-96-2 are scarce. The following references provide context on the properties and synthesis of related fluorinated benzoic acids.
Sources
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Fluoro-4-propoxybenzoic Acid in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Benzoic Acids in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design.[1][2] Fluorine, with its unique electronic properties, small size, and the high strength of the carbon-fluorine bond, offers a powerful tool to modulate a molecule's physicochemical and biological characteristics.[1] It can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune lipophilicity, thereby accelerating the journey from a lead compound to a viable drug candidate.[1]
2-Fluoro-4-propoxybenzoic acid is a member of this privileged class of fluorinated building blocks. Its trifunctional nature—a carboxylic acid for amide bond formation and other derivatizations, a fluorinated aromatic ring for modulating electronic properties and metabolic stability, and a propoxy group to influence solubility and ligand-protein interactions—makes it a versatile intermediate in organic synthesis. While less common than its methoxy or hydroxy analogs, the propoxy group offers a unique lipophilic profile that can be exploited in structure-activity relationship (SAR) studies.
This guide provides an in-depth look at the synthesis, properties, and potential applications of this compound, complete with detailed protocols to empower researchers in its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is critical for its successful application. The table below summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Source/Comment |
| CAS Number | 1378666-16-0 | |
| Molecular Formula | C₁₀H₁₁FO₃ | |
| Molecular Weight | 198.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from analogs[4][5] |
| Melting Point | Not widely reported; expected to be a solid at room temperature | Analogs have melting points in the range of 194-218 °C[4][5] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water | Inferred from analogs[5] |
| ¹H NMR (predicted) | δ (ppm): ~1.0 (t, 3H), ~1.8 (m, 2H), ~4.0 (t, 2H), ~6.8 (m, 2H), ~7.9 (t, 1H), ~10-13 (br s, 1H) | Based on principles of NMR spectroscopy[6] |
| ¹³C NMR (predicted) | δ (ppm): ~10.5, ~22.5, ~70.0, ~103.0 (d), ~110.0 (d), ~115.0 (d), ~133.0 (d), ~160.0 (d), ~165.0, ~168.0 | Based on principles of NMR spectroscopy and data from analogs[7] |
| IR (predicted) | ν (cm⁻¹): ~2500-3300 (O-H stretch), ~1700 (C=O stretch), ~1600, ~1500 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) | Based on IR data for 4-Propoxybenzoic acid[8][9] |
Proposed Synthesis of this compound
Given the commercial availability of 2-fluoro-4-hydroxybenzoic acid, a straightforward and efficient synthesis of the target compound can be achieved via a Williamson ether synthesis. This method is widely used for the preparation of ethers from alcohols or phenols.
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures.[10]
Materials:
-
2-Fluoro-4-hydroxybenzoic acid (1.0 eq)
-
1-Bromopropane (1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-fluoro-4-hydroxybenzoic acid and anhydrous DMF (approximately 10 mL per gram of benzoic acid).
-
Add anhydrous potassium carbonate to the solution.
-
Add 1-bromopropane dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to a pH of 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Applications in Organic Synthesis: A Gateway to Novel Scaffolds
The true value of this compound lies in its utility as a versatile building block. The carboxylic acid functionality serves as a handle for a multitude of transformations, most notably amide bond formation, which is central to the synthesis of many active pharmaceutical ingredients (APIs).[4]
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
Many kinase inhibitors feature a substituted aromatic core linked via an amide bond to a heterocyclic moiety. This compound is an ideal starting material for such structures. The following workflow outlines the synthesis of an amide intermediate.
Caption: Workflow for amide bond formation.
Protocol 2: Amide Coupling with a Primary Amine
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline or a heterocyclic amine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add the primary amine, followed by DIPEA. Stir the solution for 5-10 minutes at room temperature.
-
Add HATU in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations.
-
Williamson Ether Synthesis: A cornerstone of ether synthesis with a predictable outcome. The progress of the reaction can be easily monitored by TLC, and the product can be purified by standard extraction and recrystallization techniques.
-
Amide Coupling: The use of HATU as a coupling reagent is a modern and highly efficient method that minimizes side reactions and generally provides high yields. The purity of the final product can be readily assessed by HPLC and its structure confirmed by NMR and mass spectrometry.
For all synthetic procedures, it is imperative to perform full analytical characterization of the final products to confirm their identity and purity. This includes ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Conclusion
This compound, while not as prevalent as some of its analogs, represents a valuable tool for the discerning medicinal or materials chemist. Its unique combination of a reactive carboxylic acid, a metabolically robust fluorinated ring, and a lipophilic propoxy tail provides a platform for the synthesis of novel and potentially high-impact molecules. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising building block in a variety of research and development settings.
References
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
NIST. 4-Propoxybenzoic acid - NIST WebBook. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]
-
BU CyberSec Lab. 2-Fluoro-4-methoxybenzoic acid. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542. [Link]
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
PubChem. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529. [Link]
-
NIST. 4-Propoxybenzoic acid - NIST WebBook. [Link]
-
Carl ROTH. Safety Data Sheet: Perfluoro-2-propoxypropanoic acid. [Link]
-
Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
PubChem. 4-Propoxybenzoic Acid | C10H12O3 | CID 138500. [Link]
- Google Patents.
-
PMC - NIH. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
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- 4. innospk.com [innospk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. 4-Propoxybenzoic acid [webbook.nist.gov]
- 10. ossila.com [ossila.com]
Application Notes and Protocols for Amide Coupling with 2-Fluoro-4-propoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the successful amide coupling of 2-Fluoro-4-propoxybenzoic acid. Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1] The unique electronic properties of this compound, conferred by the electron-withdrawing fluorine atom and the electron-donating propoxy group, present specific challenges and opportunities in synthesis. This document outlines two robust, field-proven protocols utilizing common coupling reagents: a carbodiimide-mediated approach (EDC/HOBt) and a highly efficient uronium salt-based method (HATU). We delve into the mechanistic rationale behind reagent selection, provide step-by-step procedures, and offer a troubleshooting guide to empower researchers to navigate potential challenges and optimize reaction outcomes.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by altering its electronic landscape.[2] The propoxy group further influences solubility and pharmacokinetic profiles. Consequently, amides derived from this scaffold are frequently explored in the development of novel therapeutics.
Achieving high yields and purity in the synthesis of these amides is paramount. The electronic nature of the substituted benzoic acid can render standard amide coupling reactions sluggish or prone to side reactions.[1] This guide provides validated starting points for both common and challenging amide coupling scenarios involving this substrate.
Physicochemical Properties
A thorough understanding of the starting material's properties is crucial for designing a successful experiment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | [3] |
| Molecular Weight | 198.19 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [5] (by analogy) |
| Purity | Typically ≥97% | [4] |
| Solubility | Soluble in polar aprotic solvents (DMF, DCM, THF) | Inferred |
Note: Data for the closely related 2-fluoro-4-isopropoxybenzoic acid and 4-fluoro-2-n-propoxybenzoic acid are used to supplement information where direct data for the target molecule is limited.[3][4]
Core Principles of Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. The core principle of modern amide coupling is the in situ activation of the carboxylic acid to generate a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6]
This activation is typically achieved using "coupling reagents." The choice of reagent is critical and depends on the steric and electronic properties of the substrates, the desired reaction rate, and the need to suppress side reactions, particularly racemization in the case of chiral substrates.[7][8]
Caption: General workflow for amide bond synthesis.
Strategic Selection of Coupling Reagents
4.1 Carbodiimides: The Workhorse Approach (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their effectiveness and cost-efficiency.[7] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable and can rearrange or racemize. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt rapidly traps the O-acylisourea to form a more stable HOBt-active ester, which then cleanly reacts with the amine.[1][10]
A key advantage of EDC is that its urea byproduct is water-soluble, making purification significantly easier compared to reagents like Dicyclohexylcarbodiimide (DCC).[9]
Caption: Key intermediates in the EDC/HOBt coupling reaction.
4.2 Uronium/Aminium Salts: The High-Efficiency Approach (HATU)
Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and fast-acting coupling reagents available.[11] HATU works by forming a highly reactive OAt-active ester.[12] The reaction's efficiency is enhanced by the neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[11]
HATU is particularly effective for coupling electronically deactivated carboxylic acids or sterically hindered substrates where other methods may fail.[1] The reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[13]
Caption: Key intermediates in the HATU coupling reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 2-Fluoro-substituted benzoic acids may cause skin and eye irritation.[14][15]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution, 1M aq. HCl, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DCM (to a concentration of approx. 0.1-0.2 M). If solubility is an issue, DMF can be used.
-
Reagent Addition: Add the desired amine (1.1 equiv) followed by HOBt (1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of EDC and base.
-
Base and Coupling Agent: Add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).[16]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
Workup and Purification:
-
Quenching: Dilute the reaction mixture with DCM.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[9]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly recommended for challenging couplings, including sterically hindered amines or when high efficiency and rapid conversion are required.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (approx. 0.2 M).
-
Reagent Addition: Add HATU (1.2 equiv) to the solution.
-
Base Addition: Add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[11]
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.
Workup and Purification:
-
Quenching: Pour the reaction mixture into a separatory funnel containing water and extract three times with Ethyl Acetate (EtOAc).
-
Washing: Combine the organic extracts and wash sequentially with water (to remove DMF), 1M HCl (to remove DIPEA), saturated aq. NaHCO₃, and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. Note that byproducts from HATU (tetramethylurea) can sometimes be challenging to remove and may require careful chromatography.[17]
Data Summary & Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required |
| Base | DIPEA or TEA | DIPEA |
| Typical Solvents | DCM, DMF | DMF |
| Reaction Time | 12-24 hours | 2-6 hours |
| Relative Cost | Lower | Higher |
| Efficiency | Good to Excellent | Excellent, especially for difficult substrates |
| Workup | Straightforward, water-soluble byproducts | Can be complicated by urea byproducts |
| Best For | Routine couplings, cost-sensitive synthesis | Challenging substrates, rapid synthesis |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Low quality/wet solvents or reagents. | 1. Use fresh, high-purity coupling reagents.2. Ensure stoichiometry of the base is correct (2.5-3.0 equiv).3. Use anhydrous solvents and dry glassware thoroughly. |
| Formation of Side Products | 1. Self-coupling of the activated acid.2. Reaction of the base (if nucleophilic) with the activated acid.3. Rearrangement of the O-acylisourea (EDC method). | 1. Add the amine promptly after the pre-activation step.2. Use a sterically hindered, non-nucleophilic base like DIPEA.[8]3. Ensure HOBt is used with EDC to trap the active intermediate. |
| Difficulty in Purification | 1. Co-elution of product with urea byproduct (DCU if DCC is used, or tetramethylurea from HATU). | 1. For EDC, ensure aqueous washes are thorough to remove water-soluble urea.2. For HATU, optimize chromatography; sometimes a different solvent system or trituration can help remove the byproduct.[17] |
| Reaction is Sluggish | 1. Sterically hindered amine.2. Electronically deficient amine. | 1. Switch to a more powerful coupling reagent like HATU.2. Increase reaction temperature slightly (e.g., to 40-50 °C), monitoring for side reactions.3. Consider converting the acid to an acyl fluoride as a more reactive intermediate.[18] |
References
-
HATU - Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
-
Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
-
A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society. [Link]
-
2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
-
2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem - NIH. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
2-fluoro-4-propylbenzoic acid | CAS#:182116-30-9 | Chemsrc. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
-
Uphill battles in amide couplings - amphoteros. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
amide coupling help : r/Chempros - Reddit. [Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC - NIH. [Link]
-
Reduction of Amides to Amines Catalyzed by Ca(CH2C6H4NMe2‐o)2(THF)2/HBpin. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-2-n-propoxybenzoic acid [sigmaaldrich.com]
- 5. innospk.com [innospk.com]
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- 17. youtube.com [youtube.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
analytical methods for quantification of 2-Fluoro-4-propoxybenzoic acid
An Application Note and Protocol for the Quantitative Analysis of 2-Fluoro-4-propoxybenzoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated analytical methodology for the accurate quantification of this compound. Primarily focusing on a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, this document provides a foundational protocol for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, from mobile phase composition to method validation according to ICH guidelines, is thoroughly explained to ensure scientific integrity and facilitate immediate implementation. An overview of an alternative high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is also presented for applications requiring lower detection limits or analysis in complex biological matrices.
Introduction and Analytical Rationale
This compound (CAS No. 203115-96-2) is a substituted benzoic acid derivative.[1] Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the propoxy group modifies the molecule's lipophilicity, electronic distribution, and metabolic stability, making precise quantification essential for pharmacokinetic studies, quality control of drug substances, and stability testing.
The selection of an analytical method is contingent on the analyte's physicochemical properties. As a carboxylic acid, this compound possesses an ionizable proton. To achieve reproducible retention and sharp, symmetrical peak shapes in reversed-phase chromatography, this ionization must be suppressed. This is the central principle guiding the development of the primary HPLC method described herein, which employs an acidified mobile phase. The aromatic ring provides a strong chromophore, making UV detection a suitable and accessible choice for quantification.
Primary Methodology: RP-HPLC with UV Detection
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, offering a balance of speed, resolution, and reliability. The following method is designed to be robust and suitable for routine analysis in a quality control environment.
Principle of Separation
The method utilizes a C18 stationary phase, which is a non-polar (hydrophobic) matrix. The mobile phase is a more polar mixture of acidified water and an organic solvent (acetonitrile). When the sample is introduced, this compound partitions between the stationary and mobile phases. Its non-polar character, conferred by the propoxy chain and the benzene ring, causes it to be retained on the C18 column. By carefully controlling the mobile phase composition and pH, we can modulate this retention to achieve a clean separation from impurities and obtain a quantifiable peak. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase maintains the analyte in its neutral, protonated form (-COOH), preventing peak tailing and improving chromatographic performance.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound (purity ≥98%).
Protocol Steps:
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution.
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
The final mobile phase composition will be determined by the chromatographic conditions (see Table 1).
-
-
Diluent Preparation:
-
Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) to be used as the diluent for dissolving standards and samples. This ensures compatibility with the mobile phase.
-
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent. Mix thoroughly. This is the stock solution.
-
-
Working Standard and Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution with the diluent to prepare a minimum of five calibration standards.[2] A suggested concentration range is 5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
If necessary, perform a further dilution to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard choice for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid suppresses the ionization of the carboxylic acid group, ensuring good peak shape. Acetonitrile provides good elution strength and low UV cutoff.[3] |
| Elution Mode | Isocratic: 55% A / 45% B | An isocratic elution provides simplicity and robustness for routine QC analysis. A gradient can be developed if needed to resolve complex impurity profiles. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability.[4] |
| Detection λ | 254 nm | Benzoic acid derivatives typically exhibit strong absorbance at this wavelength. A full UV scan of a standard solution is recommended to determine the absorbance maximum for optimal sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on analyte concentration and sensitivity requirements. |
-
Data Analysis:
-
Integrate the peak area of this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Calculate the concentration of this compound in the samples using the regression equation.
-
Workflow Visualization
The general workflow for the HPLC analysis is summarized in the diagram below.
Caption: General workflow for the quantification of this compound by HPLC-UV.
Method Validation Protocol
Every analytical procedure must be validated to demonstrate its suitability for the intended purpose.[2][5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[6][7]
Validation Parameters and Acceptance Criteria
The core validation parameters are summarized in the table below. A validation protocol should be established before beginning the study.[5]
Table 2: ICH Q2(R2) Validation Parameters for an Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products. | Peak purity analysis (using DAD) should pass. Resolution between the analyte peak and adjacent peaks should be >2. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicate injections.Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days, analysts, or equipment.[8] |
| LOD/LOQ | The lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ). | Not required for assay methods but good practice. Typically determined by signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.[4] |
Validation Logic
Caption: Logical flow of analytical method validation, from defining the purpose to the final report.
Alternative Method: LC-MS/MS
For applications requiring higher sensitivity (e.g., bioanalysis of plasma samples) or enhanced selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
-
Principle: The technique couples the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.
-
Sample Preparation: Biological samples often require cleanup and concentration prior to analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed to remove interfering matrix components like proteins and salts.[9]
-
General Conditions:
-
LC: Similar to the HPLC-UV method but often uses columns with smaller particle sizes (e.g., <2 µm) and faster flow rates for higher throughput.
-
Ionization: Negative Mode ESI is ideal for the acidic proton of the carboxylic acid.
-
MRM Transitions: The specific mass transitions (precursor ion → product ion) would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Conclusion
This document provides a detailed, scientifically-grounded framework for the quantification of this compound. The primary RP-HPLC-UV method is robust, reliable, and suitable for most standard applications in pharmaceutical development and quality control. Adherence to the outlined validation protocol is critical to ensure that the method is fit for its intended purpose and generates data of high integrity, in line with global regulatory expectations.[6][8]
References
- Lab Manager. (2025, September 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Pharmacopeia. SAMPLE PREPARATION.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- BenchChem. A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- Taylor & Francis Online. Analytical methods – Knowledge and References.
- Biotage. Bioanalytical sample preparation.
-
Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213. Available from: [Link]
- Shimadzu Corporation. Tips for practical HPLC analysis.
Sources
- 1. 203115-96-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. database.ich.org [database.ich.org]
- 3. shimadzu.com [shimadzu.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biotage.com [biotage.com]
HPLC and LC-MS methods for 2-Fluoro-4-propoxybenzoic acid analysis
An Application Note and Protocol for the Analysis of 2-Fluoro-4-propoxybenzoic Acid by HPLC and LC-MS
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid, a class of compounds often encountered as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of a fluorine atom and a propoxy group on the benzoic acid core imparts specific physicochemical properties that influence its behavior in biological systems and analytical separations. Accurate and robust analytical methods are therefore essential for its quantification in various matrices, from reaction monitoring in synthetic chemistry to quality control of starting materials and pharmacokinetic studies in drug development.
This comprehensive guide provides detailed protocols for the analysis of this compound using two powerful and complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and high-specificity analysis. The methodologies described herein are grounded in established chromatographic principles and are designed to be readily implemented in a research or quality control laboratory setting.
Part 1: HPLC-UV Method for Robust Quantification
Principle and Rationale
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the separation of moderately polar to non-polar small molecules. The stationary phase, typically a C18-bonded silica, provides a hydrophobic surface for the retention of analytes. The mobile phase, a mixture of water and an organic solvent, is used to elute the compounds from the column.
For acidic compounds like this compound, controlling the pH of the mobile phase is critical for achieving good peak shape and reproducible retention times.[1] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to a more hydrophobic (less polar) molecule that interacts more strongly with the C18 stationary phase, thus increasing its retention.[1][2] Formic acid is a common and effective mobile phase modifier for this purpose as it is volatile and compatible with mass spectrometry, should the need for method transfer arise.
UV detection is a robust and widely available technique suitable for compounds containing a chromophore, such as the benzene ring in the target analyte.
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (≥98%).
-
Standard of this compound of known purity.
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% formic acid) to cover the desired concentration range for linearity assessment.
3. Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B in 10 min, hold at 95% B for 2 min, return to 40% B in 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 18 minutes |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the samples to be analyzed.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Part 2: LC-MS Method for High-Sensitivity and Specificity
Principle and Rationale
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing analytes at low concentrations or in complex matrices where co-eluting impurities might interfere with UV detection.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and ionizable molecules.[3][4] For this compound, ESI in the negative ion mode is the logical choice. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, which can be selectively monitored by the mass spectrometer.[5] This provides a high degree of specificity and sensitivity. The use of a volatile buffer like formic acid in the mobile phase, as described in the HPLC method, is fully compatible with ESI-MS.
Experimental Protocol: LC-MS
1. Instrumentation and Consumables:
-
LC-MS system equipped with an ESI source.
-
The same column and consumables as the HPLC-UV method can be used to facilitate method transfer.
2. LC Conditions: The HPLC conditions described in Part 1 can be directly adapted. A lower flow rate (e.g., 0.4-0.6 mL/min) might be beneficial for improving ESI efficiency, depending on the specific MS instrument's interface.
3. Mass Spectrometry Conditions: The following parameters should be used as a starting point and optimized for the specific instrument in use.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Molecular Weight | 198.19 g/mol |
| Precursor Ion [M-H]⁻ | m/z 197.06 |
| Scan Mode | Full Scan (e.g., m/z 50-500) for method development and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 20 - 40 V (to be optimized) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
4. Analysis Procedure:
-
Tune the mass spectrometer by infusing a standard solution of this compound to optimize the capillary and cone voltages for maximum intensity of the [M-H]⁻ ion at m/z 197.06.
-
Equilibrate the LC-MS system.
-
Perform injections as described in the HPLC-UV method, acquiring data in either full scan or SIM mode. For highest sensitivity and specificity, a tandem MS (MS/MS) method can be developed by fragmenting the precursor ion (m/z 197.06) and monitoring a specific product ion (MRM).
LC-MS Workflow Diagram
Caption: Workflow for LC-MS analysis.
Method Validation
Any analytical method intended for routine use must be validated to ensure it is fit for its purpose.[6][7] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8]
The following parameters are key to the validation of the described methods:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).[9] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery.[8][9] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[6][9] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature). |
Conclusion
This application note provides two comprehensive and robust methods for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and assays where analyte concentrations are relatively high. The LC-MS method offers superior sensitivity and specificity, making it ideal for trace-level quantification, analysis in complex biological matrices, and confirmatory identity testing. The protocols are designed as a complete starting point, and with appropriate validation, can be confidently implemented in regulated and research environments.
References
- Vertex AI Search. (n.d.). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS) - PubMed.
- Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). Helpful Info. University of [University Name].
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- LCGC. (2017, May 10). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
- Chemsrc. (n.d.). 2-fluoro-4-propylbenzoic acid | CAS#:182116-30-9.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences.
- University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Chemistry For Everyone. (2025, June 14). What Is Method Validation In The Context Of LC-MS?. YouTube.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
- PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
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- 3. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 5. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. resolian.com [resolian.com]
Application Note: Synthesis of Nematic Liquid Crystals Utilizing 2-Fluoro-4-propoxybenzoic Acid as a Core Mesogenic Precursor
Introduction: The Strategic Role of Fluorination in Advanced Liquid Crystal Design
The field of liquid crystal (LC) materials is driven by the precise engineering of molecular structures to elicit specific mesomorphic and electro-optical properties. Fluorinated liquid crystals have become particularly crucial in the development of advanced liquid crystal displays (LCDs) and other smart materials.[1][2] The incorporation of fluorine atoms into a mesogenic (liquid crystal-forming) core significantly alters key physical properties due to fluorine's unique electronic and steric characteristics.[1][3]
2-Fluoro-4-propoxybenzoic acid is an exemplary precursor for constructing high-performance liquid crystals. Its molecular architecture—a rigid benzoic acid core, a laterally positioned fluorine atom, and a flexible propoxy tail—provides an ideal foundation for synthesizing materials with desirable nematic or smectic phases. The lateral fluorine substituent is particularly influential; its high electronegativity impacts molecular polarity, dielectric anisotropy, and intermolecular interactions, while its relatively small size allows for its inclusion without drastically disrupting the rod-like shape essential for forming liquid crystal phases.[1] This application note provides a comprehensive guide to the synthesis of a representative calamitic liquid crystal, 4-cyanophenyl 2-fluoro-4-propoxybenzoate, detailing the synthetic protocol and the scientific principles that govern the process.
Causality of Component Selection: Why this compound?
The selection of starting materials in LC synthesis is a deliberate process aimed at tailoring the final properties of the material.
-
The Benzoic Acid Core: Provides the necessary rigidity and linearity for the molecule to align in an ordered fashion, a prerequisite for any liquid crystal phase.
-
The Propoxy Tail (-OC₃H₇): This flexible alkyl chain contributes to lowering the melting point of the compound and helps to stabilize the mesophase over a usable temperature range. The length of this chain is a critical parameter for tuning transition temperatures.[4]
-
The Lateral Fluoro Group (-F): This is the most strategic component. A lateral fluorine atom can:
-
Modify Dielectric Anisotropy: The strong C-F bond dipole moment significantly influences the molecule's overall dielectric properties, which is critical for display applications.[1][2]
-
Lower Melting Points: The steric effect of the fluorine atom can disrupt crystal packing, leading to lower melting points and broader liquid crystal ranges.[2]
-
Influence Mesophase Stability: Lateral fluorination often destabilizes higher-ordered smectic phases, promoting the nematic phase that is essential for many display technologies.[2][5]
-
The combination of these features in a single, readily available molecule makes this compound a versatile and powerful building block for modern liquid crystal synthesis.
Synthetic Workflow: Esterification Pathway
The most direct and widely employed method for synthesizing calamitic liquid crystals from a benzoic acid precursor is esterification.[6] We will detail the Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst for an efficient, room-temperature reaction.[4][7] The target molecule is 4-cyanophenyl 2-fluoro-4-propoxybenzoate , a structure known to exhibit nematic liquid crystal properties.
Diagram 1: Synthesis of 4-cyanophenyl 2-fluoro-4-propoxybenzoate
Caption: Reaction scheme for the synthesis of a liquid crystal via Steglich esterification.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-cyanophenyl 2-fluoro-4-propoxybenzoate. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).
4.1 Materials and Equipment
-
Chemicals:
-
This compound (>97%)
-
4-Cyanophenol (>99%)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (>99%)
-
4-Dimethylaminopyridine (DMAP) (>99%)
-
Dichloromethane (DCM), anhydrous (>99.8%)
-
Ethanol, absolute
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
4.2 Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.98 g, 0.01 mol) and 4-cyanophenol (1.19 g, 0.01 mol) in 30 mL of anhydrous DCM. Add a catalytic amount of DMAP (e.g., 0.12 g, 0.001 mol) to the solution and stir until all solids are dissolved.
-
Reaction Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring. This mitigates the exothermic nature of the DCC activation step.
-
Addition of Coupling Agent: Separately, dissolve DCC (2.27 g, 0.011 mol) in 15 mL of anhydrous DCM. Add this solution dropwise to the cooled reactant mixture over 15-20 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 48-72 hours.[4][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Byproduct Removal: After the reaction is complete, filter the mixture through a Büchner funnel to remove the insoluble DCU byproduct. Wash the collected solid with a small amount of cold DCM.
-
Work-up and Purification:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent using a rotary evaporator.
-
-
Final Recrystallization: The resulting crude solid should be recrystallized from absolute ethanol to yield the pure 4-cyanophenyl 2-fluoro-4-propoxybenzoate as a white crystalline solid.[2] Dry the product under vacuum.
Characterization and Data Analysis
The identity, purity, and liquid crystalline properties of the synthesized compound must be rigorously confirmed.
5.1 Structural Verification
-
FTIR Spectroscopy: Confirmation of the ester linkage is achieved by identifying the characteristic C=O stretching vibration around 1735 cm⁻¹.
-
¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts and coupling constants for all protons and the fluorine atom in the final molecule.
5.2 Analysis of Mesomorphic Properties
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures.[2] A sample is heated and cooled at a controlled rate (e.g., 5 °C/min), and the heat flow is measured. Endothermic and exothermic peaks correspond to phase transitions.
-
Polarized Optical Microscopy (POM): The sample is heated on a hot stage under a polarizing microscope. As the material transitions into a liquid crystal phase, characteristic optical textures will appear, allowing for the unambiguous identification of the mesophase type (e.g., the threaded texture of a nematic phase).[2][6]
Table 1: Expected Physicochemical Properties of 4-cyanophenyl 2-fluoro-4-propoxybenzoate
| Property | Expected Value/Observation | Technique |
| Molecular Formula | C₁₇H₁₄FNO₃[8] | - |
| Molecular Weight | 299.30 g/mol [8] | - |
| Appearance | White Crystalline Solid | Visual |
| Phase Transition | Crystal (Cr) → Nematic (N) | DSC, POM |
| Phase Transition | Nematic (N) → Isotropic (I) | DSC, POM |
| Nematic Texture | Threaded or Schlieren | POM |
Diagram 2: Structure-Property Relationship Workflow
Caption: How structural components of the precursor influence final LC properties.
Conclusion and Outlook
This application note demonstrates that this compound is a highly effective and strategic precursor for the synthesis of fluorinated liquid crystals. The esterification protocol described is robust, high-yielding, and provides a clear pathway to novel calamitic mesogens. The lateral fluorine substituent plays a pivotal role in dictating the final electro-optical and thermal properties of the material, often leading to a broad and stable nematic phase suitable for display applications.
Researchers can further leverage this chemistry by systematically varying the phenol component or the length of the alkoxy chain on the benzoic acid to create libraries of related compounds. This allows for the fine-tuning of properties such as clearing point, viscosity, and dielectric anisotropy to meet the exacting demands of next-generation optical and sensory technologies.
References
- Fluorinated liquid crystals - Properties and applic
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC, NIH.
- Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. (2024).
- Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry.
- Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
- Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. (2025). Journal of the American Chemical Society.
- Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. (2024).
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. Ossila.
- Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. (2023). MDPI.
- Synthesis and mesomorphic properties of new heterocyclic liquid crystals with Central Ester–Chalcone linkages. Taylor & Francis Online.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- 4-Fluoro-2-n-propoxybenzoic acid | 1378666-16-0. Sigma-Aldrich.
- Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI.
- 4-cyano-2-fluorophenyl-4-propoxybenzo
Sources
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- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. 4-cyano-2-fluorophenyl-4-propoxybenzoate [webbook.nist.gov]
The Strategic Role of 2-Fluoro-4-propoxybenzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release: Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Fluoro-4-propoxybenzoic acid as a pivotal intermediate in the synthesis of contemporary Active Pharmaceutical Ingredients (APIs). We will delve into its chemical properties, strategic applications, and detailed protocols for its utilization, with a specific focus on its potential role in the synthesis of complex therapeutic agents. The strategic incorporation of fluorine and a propoxy group onto the benzoic acid scaffold offers unique advantages in modulating the physicochemical and pharmacokinetic properties of target drug molecules.
Introduction: The Significance of Fluorinated Benzoic Acid Derivatives in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When combined with the versatile benzoic acid framework, fluorinated benzoic acid derivatives become valuable building blocks for a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-bacterial drugs. This compound, with its distinct substitution pattern, presents a unique scaffold for the synthesis of novel APIs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | |
| Molecular Weight | 198.19 g/mol | |
| CAS Number | 203115-96-2 | |
| Appearance | Solid | |
| Purity | ≥97% |
Application in API Synthesis: A Case Study on the Potential Synthesis of Sapropterin
Sapropterin, a synthetic form of tetrahydrobiopterin (BH4), is a critical cofactor for phenylalanine hydroxylase and is used in the treatment of phenylketonuria (PKU).[1][2] While various synthetic routes to Sapropterin have been described, many rely on complex starting materials. The strategic use of a fluorinated benzoic acid derivative like this compound could offer a novel and efficient pathway to key intermediates.
Rationale for Utilizing this compound
The core of Sapropterin contains a pteridinone ring system. A plausible synthetic strategy involves the construction of a substituted pyrazine ring, which can then be further elaborated to form the final pteridinone structure. This compound can serve as a precursor to a key pyrazine intermediate, for example, a substituted 2-aminopyrazine derivative. The fluorine and propoxy groups can be strategically retained or modified in the final API to enhance its pharmacological properties.
Proposed Synthetic Workflow
The following diagram illustrates a conceptual workflow for the potential utilization of this compound in the synthesis of a Sapropterin precursor.
Caption: Conceptual workflow for the synthesis of a Sapropterin analogue.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 2-Fluoro-4-propoxybenzamide
Objective: To convert the carboxylic acid functionality of this compound into a primary amide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution or gas)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-propoxybenzamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Nitration of 2-Fluoro-4-propoxybenzamide
Objective: To introduce a nitro group onto the aromatic ring, a key step for subsequent functionalization.
Materials:
-
2-Fluoro-4-propoxybenzamide
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C with stirring.
-
Slowly add 2-Fluoro-4-propoxybenzamide in small portions, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the amide in sulfuric acid, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum.
Safety and Handling
This compound and the reagents used in its transformation are hazardous. Always consult the Safety Data Sheet (SDS) before use.[3]
-
This compound: May cause skin and eye irritation.[3]
-
Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Nitric and Sulfuric Acids: Highly corrosive. Use appropriate acid-resistant gloves and eye protection.
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
-
Face shield (when handling concentrated acids)
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex APIs. Its unique electronic and steric properties, conferred by the fluorine and propoxy substituents, provide medicinal chemists with a powerful tool to fine-tune the characteristics of drug candidates. The protocols outlined in this application note offer a foundation for the exploration of this intermediate in the development of novel therapeutics. The potential to streamline the synthesis of important drugs like Sapropterin highlights the strategic importance of such fluorinated building blocks in modern drug discovery.
References
-
Managed Healthcare Executive. Sapropterin (Kuvan): Synthetic form of tetrahydrobiopterin approved for the treatment of PKU. [Link]
-
PMC. Sapropterin. [Link]
Sources
Application Notes and Protocols for In Vitro Biological Assays Involving 2-Fluoro-4-propoxybenzoic Acid and its Derivatives as GPR40 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of GPR40 (FFAR1) and the Role of Novel Benzoic Acid Derivatives
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for the treatment of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium to long-chain free fatty acids (FFAs), leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy, as they are less likely to cause hypoglycemia compared to other insulin secretagogues. The limited tissue distribution of GPR40, primarily in pancreatic islets, further suggests a favorable safety profile with a lower potential for off-target effects.[2]
The exploration of small molecule GPR40 modulators has led to the investigation of various chemical scaffolds, including substituted benzoic acid derivatives. Compounds such as 2-Fluoro-4-propoxybenzoic acid represent a class of molecules with the potential to interact with GPR40 and modulate its activity. The fluorine and propoxy substitutions on the benzoic acid core can significantly influence the compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The following application notes provide detailed protocols for the in vitro biological evaluation of this compound and similar derivatives to characterize their activity as GPR40 modulators.
Understanding GPR40 Signaling Pathways
GPR40 is primarily coupled to the Gαq subunit of heterotrimeric G proteins.[3][4] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signaling event that triggers insulin vesicle fusion and secretion from pancreatic β-cells. Some studies also suggest that certain GPR40 agonists may induce signaling through Gαs, leading to the production of cyclic AMP (cAMP), highlighting the complexity of GPR40 pharmacology.[5]
Caption: GPR40/FFAR1 signaling pathway upon agonist binding.
Core In Vitro Assays for GPR40 Modulation
Radioligand Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GPR40 receptor. It is a fundamental assay for determining the binding affinity (Ki) of a compound.
Principle: A known concentration of a high-affinity radiolabeled GPR40 ligand (e.g., [3H]-labeled agonist) is incubated with cell membranes expressing GPR40. In the presence of a competing unlabeled test compound, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. The radioactivity of the bound ligand is measured, and the data is used to calculate the inhibitory constant (Ki) of the test compound.
Protocol:
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR40.[5]
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA).
-
A fixed concentration of radiolabeled GPR40 ligand (e.g., [3H]AM-1638).[5]
-
Increasing concentrations of the test compound (e.g., this compound) or a known GPR40 ligand for the standard curve.
-
Cell membranes expressing GPR40 (typically 5-20 µg of protein per well).[5]
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This is a functional assay that measures the increase in intracellular calcium concentration following the activation of GPR40. It is a direct measure of Gq-mediated signaling.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR40 activation by an agonist, the resulting increase in intracellular calcium leads to a significant increase in the fluorescence intensity of the dye. This change in fluorescence is measured over time using a fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Plate CHO-K1 or HEK293 cells stably expressing GPR40 in a 96-well or 384-well black, clear-bottom plate.[3]
-
Allow the cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the percentage of maximal response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene under the control of a response element that is sensitive to GPR40 signaling pathways.
Principle: Cells are co-transfected with a GPR40 expression vector and a reporter vector. The reporter vector contains a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter containing response elements that are activated by downstream effectors of GPR40 signaling (e.g., serum response element for the Gq pathway). Upon GPR40 activation, the signaling cascade leads to the expression of the reporter gene, and the resulting signal (light or color) is quantified.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding human GPR40 and a reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro] Vector).
-
Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing increasing concentrations of the test compound.
-
Incubate the cells for a period sufficient to allow for gene transcription and translation (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Remove the medium and add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (or fold-change over baseline) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Data Analysis and Interpretation
The data obtained from these in vitro assays are crucial for characterizing the pharmacological profile of a test compound like this compound. The key parameters to be determined are summarized below:
| Parameter | Assay | Description | Example Value (Hypothetical) |
| Ki | Radioligand Binding | Inhibitory constant; a measure of the compound's binding affinity for the receptor. | 50 nM |
| EC50 | Calcium Mobilization | Effective concentration to produce 50% of the maximal functional response (agonist activity). | 100 nM |
| Emax | Calcium Mobilization | The maximum response produced by the compound, often expressed as a percentage of a reference agonist. | 95% |
| IC50 | Functional Antagonist Assay | Inhibitory concentration to block 50% of the response to a known agonist. | 200 nM |
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound as a potential GPR40 modulator.
Caption: In vitro workflow for GPR40 modulator characterization.
References
-
Takeda, S., et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. [Link]
-
PubMed. (2009). Flow cytometry-based binding assay for GPR40 (FFAR1; free fatty acid receptor 1). [Link]
-
Christiansen, E., et al. (2016). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]
-
PubChem. 2-Fluoro-4-isopropoxybenzoic acid. [Link]
-
Zhou, J., et al. (2010). Optimization of GPR40 Agonists for Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Sall, D. J., et al. (2003). Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats. Drug Metabolism and Disposition. [Link]
-
BU CyberSec Lab. 2-Fluoro-4-methoxybenzoic acid. [Link]
-
Hudson, B. D., et al. (2010). Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? Methods in Enzymology. [Link]
-
Singh, A., et al. (2016). Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]
-
PubChem. 2-Fluoro-4-methoxybenzoic acid. [Link]
-
Hudson, B. D., et al. (2014). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology. [Link]
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- 4. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yield.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route involves the propoxylation of a 2-fluoro-4-hydroxybenzoic acid precursor via a Williamson ether synthesis. This guide will focus on this pathway, addressing potential challenges and providing solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and reliable method is a two-step process starting from 2,4-difluorobenzoic acid. The first step is a nucleophilic aromatic substitution to create 2-fluoro-4-hydroxybenzoic acid. This intermediate is then subjected to a Williamson ether synthesis to introduce the propoxy group.
Q2: Why is the Williamson ether synthesis the preferred method for the propoxylation step?
The Williamson ether synthesis is a robust and versatile method for forming ethers. It allows for the straightforward reaction of a phenoxide with an alkyl halide, in this case, the sodium salt of 2-fluoro-4-hydroxybenzoic acid with a propyl halide. This method is well-documented and the reaction conditions can be fine-tuned to favor the desired O-alkylation.[1][2]
Q3: What are the critical parameters to control during the Williamson ether synthesis for this specific molecule?
The key parameters to control are the choice of base, solvent, temperature, and the nature of the propyl halide. A suitable base is needed to completely deprotonate the phenolic hydroxyl group without hydrolyzing the ester (if the carboxylic acid is protected) or promoting side reactions. The solvent should be polar aprotic to enhance the nucleophilicity of the phenoxide.[3][4] Temperature control is crucial to balance the reaction rate and minimize side reactions like elimination.[3][5]
Q4: What purity level should I expect for the final product?
With proper optimization and purification, a purity of >98% (as determined by HPLC or NMR) is an achievable target for pharmaceutical applications.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as follows:
Sources
Technical Support Center: Purification of Crude 2-Fluoro-4-propoxybenzoic Acid
Welcome to the technical support guide for the purification of 2-Fluoro-4-propoxybenzoic acid (C₁₀H₁₁FO₃, MW: 198.19 g/mol ). This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments. The guidance herein is based on established chemical principles and proven methodologies for the purification of aromatic carboxylic acids.
Introduction: The Challenge of Purity
This compound is a key building block in various research applications. However, its synthesis can result in a crude product contaminated with starting materials, reagents, and structurally similar isomers. Achieving high purity is critical, as even trace impurities can significantly impact downstream applications, affecting reaction yields, biological activity, and regulatory outcomes[1]. This guide is structured to help you navigate the common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My initial purity assessment (TLC/HPLC) shows multiple spots/peaks. What is the best first step for purification?
Answer: When dealing with a complex mixture, a logical, stepwise approach is crucial. The best initial step depends on the nature of the impurities.
-
For acidic or basic impurities: An acid-base extraction is an excellent and scalable first-line technique. Since your target compound is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.
-
For neutral, structurally similar impurities (e.g., isomers): If extraction is insufficient, recrystallization or column chromatography will be necessary.
Below is a decision workflow to help you choose the best initial strategy.
Caption: Decision workflow for selecting a purification strategy.
Q2: I tried recrystallization, but the compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a supercooled liquid instead of a solid crystal lattice[2]. This is a common problem, especially when impurities are present that depress the melting point of the mixture or when the solution is too concentrated.
Causality & Solutions:
-
High Solute Concentration: The solution may be supersaturated to a point where the molecules don't have time to align into a crystal lattice.
-
Solution: Add a small amount (5-10%) of additional hot solvent to the oiled-out mixture, reheat until the oil dissolves completely, and then allow it to cool much more slowly. A slower cooling rate is paramount.[2]
-
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound. While the exact melting point of this compound is not widely published, related isomers melt in a broad range.
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: Pre-purify the crude material using an acid-base extraction (see Q3) to remove significant impurities before attempting recrystallization.
-
Q3: How do I perform an effective acid-base extraction for this specific compound?
Answer: An acid-base extraction is highly effective for separating carboxylic acids from neutral or basic impurities. The principle relies on the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt. A procedure adapted from a similar compound, p-fluorobenzoic acid, is highly effective[4].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract it with a 1M aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The acidic compound will react to form its sodium or potassium salt and move into the aqueous layer.
-
Expert Tip: Vent the funnel frequently, as CO₂ gas may be evolved during the extraction with bicarbonate or carbonate.
-
-
Separation: Drain the aqueous layer (which now contains your product as a salt) into a clean flask. Wash the remaining organic layer once more with the basic solution to ensure complete extraction.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and re-acidify it by slowly adding a strong acid, like 2M hydrochloric acid (HCl), until the solution is acidic to litmus paper (pH ~2)[4]. Your pure this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash it with a small amount of ice-cold water, and dry it thoroughly under vacuum.
Q4: My recrystallization gave a low yield. How can I improve it?
Answer: Low yield in recrystallization is typically due to using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.
Troubleshooting Low Yield:
-
Minimize Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent portion-wise is key.[2]
-
Slow Cooling: Allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, move it to an ice bath to maximize the precipitation of the dissolved product. Rapid cooling leads to smaller, less pure crystals and lower isolated yields.
-
Pre-heat Funnel: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.
-
Concentrate Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the filtrate (mother liquor) and re-cooling. Note that this second crop may be of lower purity.
Q5: I need to use column chromatography. What stationary and mobile phases should I start with?
Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase[5]. For this compound, its polarity is dominated by the carboxylic acid group.
-
Stationary Phase: Standard silica gel (SiO₂) is the most common and appropriate choice. Its acidic surface interacts well with polar compounds.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation between your product and impurities. Carboxylic acids are quite polar and often adhere strongly to silica, which can lead to significant band tailing.
-
Starting Point: A good starting eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity of the mobile phase.
-
To Reduce Tailing: A common and highly effective technique is to add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This acidic additive protonates the silica surface's silanol groups and keeps the carboxylic acid product protonated, leading to sharper, more symmetrical peaks and better separation.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and suitable for separating polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for elution of non-polar impurities first, followed by the product. |
| Mobile Phase Additive | 0.5-1% Acetic Acid | Suppresses deprotonation of the carboxylic acid, preventing peak tailing.[6] |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the optimal eluent composition before running the column and to track the separation during elution.[5] |
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound? A: Common impurities often include unreacted starting materials (e.g., a fluorophenol or bromo-propoxybenzene precursor), reagents from the synthesis, and positional isomers (e.g., 4-fluoro-2-propoxybenzoic acid or 2-fluoro-3-propoxybenzoic acid) which can form during aromatic substitution reactions[3].
Q: Which solvents are best for recrystallizing this compound? A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[7]. Based on data from similar fluorinated benzoic acids, good starting points include:
-
Single Solvents: Toluene, Ethyl Acetate[3].
-
Mixed Solvents: Ethanol/Water or Methanol/Water systems are often very effective for polar molecules like this[2]. Dissolve the compound in the minimum amount of boiling alcohol, then add hot water dropwise until the solution just begins to turn cloudy. Re-clarify with a drop or two of hot alcohol and then allow to cool.
Q: How do I confirm the purity of my final product? A: A combination of techniques is necessary to establish purity and confirm the structure[1].
-
Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause melting point depression and broadening.
-
Chromatography: A single spot on TLC (in multiple eluent systems) or a single peak in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis indicates high purity.
-
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Infrared (IR) spectroscopy should be used to confirm that the chemical structure is correct and that no signals corresponding to impurities are present.
Q: What safety precautions should I take when handling this compound? A: Like many fluorinated aromatic acids, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system[8]. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Vertex AI Search. (2024).
-
PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
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Chemsrc. (n.d.). 2-fluoro-4-propylbenzoic acid. [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]
-
Jiang, S. et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E, 65(Pt 2), o289. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China. [Link]
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (n.d.). Chapter 8: Column Chromatography. [Link]
-
ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Kruve, A. et al. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1613, 460667. [Link]
-
Oregon State University. (n.d.). Experimental Chemistry II. [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
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- 8. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-4-propoxybenzoic Acid
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The most common and robust pathway to this compound involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by carboxylation with carbon dioxide. While straightforward in principle, this synthesis is sensitive to reaction conditions, and success hinges on minimizing several key side reactions.
Primary Synthesis Pathway
The synthesis proceeds in three main stages: Grignard reagent formation, carboxylation, and acidic work-up.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and no exotherm is observed after adding the aryl bromide.
-
Probable Causes:
-
Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, a common unwanted side reaction. This protonolysis reaction prevents the formation of the organomagnesium compound.[1]
-
Passivated Magnesium Surface: Magnesium metal is typically coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the insertion of magnesium into the carbon-bromine bond.[2]
-
Impure Reagents: The starting aryl halide or the solvent may contain impurities that inhibit the reaction.
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[3][4] Solvents like THF or diethyl ether must be anhydrous grade, preferably freshly distilled from a drying agent like sodium/benzophenone.[3]
-
Activate the Magnesium: Use fresh, shiny magnesium turnings.[3] If the surface appears dull, activation is necessary. Common methods include:
-
Adding a small crystal of iodine (I₂). The iodine etches the magnesium surface, exposing fresh metal.[3][5]
-
Adding a few drops of 1,2-dibromoethane. Its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[3]
-
Mechanically crushing the magnesium turnings with a dry glass rod in the flask to break the oxide layer.[3]
-
-
Initiate with Heat: Gentle heating with a heat gun can often provide the activation energy needed to start the reaction.[3][4] Once the reaction begins, it is typically exothermic and may require cooling to maintain control.[1][4]
-
Question 2: My reaction worked, but after purification, I isolated a significant amount of a high-melting, non-polar white solid. What is it?
-
Probable Cause:
-
Wurtz Coupling Reaction: This is the most common side reaction in Grignard synthesis.[6] It occurs when a newly formed molecule of the Grignard reagent (nucleophilic) attacks a molecule of the unreacted 1-bromo-2-fluoro-4-propoxybenzene (electrophilic).[7][8] This results in a homocoupled dimer, in this case, 2,2'-difluoro-4,4'-dipropoxybiphenyl.
-
Caption: Wurtz coupling side reaction pathway.
-
Recommended Solutions:
-
Control Reagent Concentration: The primary cause of Wurtz coupling is a high local concentration of the aryl halide.[7] The aryl halide should be diluted in anhydrous solvent and added slowly and dropwise to the suspension of magnesium. This ensures that as soon as a molecule of Grignard reagent is formed, it is more likely to encounter the vast surface of magnesium than another molecule of aryl halide.
-
Maintain Low Temperature: The Grignard formation is exothermic.[1] If the reaction temperature rises too high, the rate of the Wurtz coupling side reaction increases.[6][7] Use an ice bath to maintain a gentle reflux and avoid overheating.
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate localized hot spots and quickly bring the added aryl halide into contact with the magnesium surface, reducing its availability for coupling.
-
Question 3: The final yield of my desired carboxylic acid is low, and I recovered a lot of 1-fluoro-3-propoxybenzene after work-up.
-
Probable Causes:
-
Quenching by Water/Moisture: As mentioned in Q1, any moisture in the reaction flask or on the surface of the dry ice will protonate and destroy the Grignard reagent, leading back to the corresponding arene (1-fluoro-3-propoxybenzene).[1]
-
Reaction with Atmospheric Oxygen: Exposure of the Grignard reagent to air can lead to oxidation, forming a magnesium alkoxide species which, after workup, yields a phenol.[1] While this is a different byproduct, it also consumes the Grignard reagent.
-
Incomplete Carboxylation: The reaction between the Grignard reagent and CO₂ is a surface reaction. If the dry ice is not finely crushed or if the Grignard solution is added too quickly without efficient mixing, a significant portion of the reagent may not react.
-
-
Recommended Solutions:
-
Strict Anhydrous and Inert Atmosphere: Reiterate the importance of dry reagents, solvents, and glassware, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
Proper Carboxylation Technique:
-
Use freshly crushed, high-purity dry ice to maximize the surface area for reaction.
-
Submerge the crushed dry ice in an excess of anhydrous THF or ether before slowly transferring the Grignard solution onto it via a cannula or dropping funnel. This ensures the Grignard reagent encounters a large excess of CO₂ immediately.
-
Allow the mixture to warm slowly to room temperature to ensure all the CO₂ sublimes and the reaction goes to completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Grignard reaction?
A1: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common solvents.[9] THF is generally preferred as it is a better Lewis base, solvating the magnesium center more effectively, which can help stabilize the Grignard reagent and facilitate its formation.[5]
Q2: How can I be sure my Grignard reagent has formed before proceeding to the carboxylation step?
A2: Visual cues are often reliable. A successful Grignard formation is typically indicated by the disappearance of the metallic magnesium, the formation of a cloudy, grayish-brown solution, and a gentle, self-sustaining reflux as the exothermic reaction proceeds.[4] For quantitative analysis, a small aliquot can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.
Q3: Can I use gaseous CO₂ instead of dry ice for the carboxylation?
A3: Yes, bubbling gaseous CO₂ through the Grignard solution is a valid method.[4] However, it can be less efficient for complete reaction on a lab scale. You must ensure the gas is anhydrous and that the delivery tube does not become clogged by the precipitating carboxylate salt. For most lab-scale syntheses, adding the Grignard solution to a slurry of crushed dry ice is more reliable and ensures a stoichiometric excess of the carboxylating agent.[10]
Q4: My final product is difficult to purify. What is the best strategy?
A4: The primary impurities are the non-polar Wurtz byproduct (2,2'-difluoro-4,4'-dipropoxybiphenyl) and unreacted starting material (1-fluoro-3-propoxybenzene). Purification relies on the acidic nature of your product. After the acidic work-up, perform a liquid-liquid extraction.
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃). Your desired carboxylic acid will deprotonate to form a water-soluble carboxylate salt and move to the aqueous layer.
-
The non-polar impurities will remain in the organic layer, which can be discarded.
-
Re-acidify the aqueous layer with cold 2M HCl until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common synthesis issues.
Summary of Side Products and Purification
| Side Product | Structure | Type | Probable Cause | Purification Strategy |
| 1-Fluoro-3-propoxybenzene | Ar-H | Arene | Quenching of Grignard reagent by protic sources (e.g., H₂O). | Remove by basic aqueous extraction; remains in organic layer. |
| 2,2'-Difluoro-4,4'-dipropoxybiphenyl | Ar-Ar | Dimer | Wurtz coupling of Grignard with unreacted aryl halide. | Remove by basic aqueous extraction; remains in organic layer. |
| 2-Fluoro-4-propoxyphenol | Ar-OH | Phenol | Oxidation of Grignard reagent by atmospheric O₂. | Remove by basic aqueous extraction; may partition depending on pH. |
Reference Experimental Protocol
This protocol is a guideline and incorporates best practices to minimize the side reactions discussed above. All operations must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Preparation (Grignard Formation):
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-propoxybenzene (1.0 eq) in anhydrous THF.
-
-
Initiation and Reaction:
-
Add a small portion (~5-10%) of the aryl bromide solution to the magnesium.
-
Gently warm the flask with a heat gun until the iodine color fades and bubbling begins, indicating initiation.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the exotherm if necessary.
-
After the addition is complete, stir the resulting dark, cloudy mixture at room temperature for 1-2 hours to ensure complete formation.
-
-
Carboxylation:
-
In a separate, larger flask, create a slurry of finely crushed dry ice in anhydrous THF.
-
Cool the Grignard solution in an ice bath and then slowly transfer it via cannula into the vigorously stirred dry ice slurry.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir and warm to room temperature overnight as the excess CO₂ sublimes.
-
-
Work-up and Purification:
-
Slowly quench the reaction mixture by pouring it over a mixture of ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and extract three times with 1M NaOH (aq). The product will move to the aqueous layer.
-
Cool the combined basic aqueous layers in an ice bath and slowly acidify with cold 6M HCl until the pH is ~1-2 and a white precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallize from an appropriate solvent if further purification is required.
-
References
- Alfa Chemistry. (n.d.). Grignard Reaction. Alfa Chemistry.
- ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a)
- BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions.
- SpringerLink. (2023).
- University of Sydney. (n.d.). Organic synthesis: benzoic acid via a grignard reaction.
- SSERC. (n.d.).
- Chemistry LibreTexts. (2023). Wurtz reaction.
- Chemistry LibreTexts. (2020). Ester Chemistry.
- Quora. (2018).
- Chemistry Online. (2022).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Grignard reagent.
- BenchChem. (2025). Identifying and minimizing side products in Grignard reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
- BYJU'S. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2016).
- Reddit. (2021).
- University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H.
- Journal of the American Chemical Society. (1952). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.).
- Chegg.com. (2020). Solved Grignard Reaction: Synthesis of Benzoic Acid.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry Stack Exchange. (2019). Carbonation of Grignard reagent with a carbonyl group present in it.
- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- ACS Publications. (2019). Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2.
- ResearchGate. (2020). (PDF)
- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- PubMed Central (PMC). (n.d.). Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies.
- YouTube. (2018). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced.
- PubMed Central (PMC). (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-N-propoxybenzoic acid | 203115-96-2.
- Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)
- Quick Company. (n.d.).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Technical Support Center: Optimizing Reaction Conditions for Derivatization of 2-Fluoro-4-propoxybenzoic acid
Welcome to the technical support center for the derivatization of 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The methodologies and advice presented herein are structured to ensure scientific integrity and provide a self-validating framework for your experiments.
Introduction: The Chemistry of this compound
This compound is a key building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an activating propoxy group, and a deactivating ortho-fluoro group, presents unique challenges and opportunities in synthesis. Derivatization of the carboxylic acid is a critical step for various applications, including the formation of esters for analytical purposes (e.g., Gas Chromatography) or the synthesis of amides to explore new chemical entities with potential biological activity.[1][2] This guide will focus on the two most common derivatization pathways: Esterification and Amidation .
Core Workflow: Selecting Your Derivatization Strategy
Choosing the correct derivatization path is the first step toward a successful experiment. The decision primarily depends on the desired final product and the available analytical instrumentation.
Caption: Decision workflow for selecting a derivatization strategy.
Section 1: Esterification of this compound
Esterification is commonly employed to increase the volatility of the acid for Gas Chromatography (GC) analysis or to create ester prodrugs.[3][4] The most direct method is the Fischer esterification.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the recommended starting point for the esterification of this compound?
A: The Fischer-Speier esterification is the most robust and cost-effective method.[5] It involves reacting the carboxylic acid with an excess of a simple alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst. The reaction is an equilibrium process, so using the alcohol as the solvent helps drive the reaction toward the product.[5][6]
Q2: My Fischer esterification yield is low. What are the common causes and solutions?
A: Low yields are typically due to three factors: incomplete reaction, product hydrolysis, or impure reagents.
-
Incomplete Reaction: This is an equilibrium reaction. To drive it to completion, you must either use a large excess of one reactant (typically the alcohol) or remove water as it forms.[5] For higher boiling point alcohols, a Dean-Stark apparatus is effective for water removal.[6]
-
Product Hydrolysis: During the workup, ensure you completely neutralize the acid catalyst. Any remaining acid can catalyze the reverse reaction (hydrolysis of the ester back to the carboxylic acid) once water is introduced. Wash the organic layer with a mild base like saturated sodium bicarbonate solution.[6]
-
Reagent Quality: Ensure your alcohol is anhydrous and the acid catalyst is fresh. Water in the reagents will shift the equilibrium towards the starting materials.
Q3: Which acid catalyst is best?
A: Concentrated sulfuric acid (H₂SO₄) is common, inexpensive, and effective.[5][6] However, for sensitive substrates, para-toluenesulfonic acid (p-TsOH) can be a milder alternative. Boron trifluoride (BF₃) etherate is also highly effective but is more expensive and moisture-sensitive.[6]
Data Presentation: Comparison of Esterification Conditions
| Catalyst (0.1 eq) | Alcohol (Solvent) | Temperature | Typical Reaction Time | Typical Yield | Notes |
| H₂SO₄ | Methanol | Reflux (~65°C) | 2-4 hours | >90% | Standard, cost-effective method.[7] |
| p-TsOH | Ethanol | Reflux (~78°C) | 4-8 hours | 85-95% | Milder alternative, easier to handle.[6] |
| SOCl₂ | Methanol | 0°C to Reflux | 1-3 hours | >95% | Forms methyl ester via an acyl chloride intermediate. Irreversible but requires careful handling of thionyl chloride.[7] |
Experimental Protocol: Methyl Ester Synthesis via Fischer Esterification
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine.[6] The bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2-fluoro-4-propoxybenzoate. Purify by column chromatography if necessary.
Section 2: Amidation of this compound
Amide bond formation is fundamental in drug discovery. Unlike esterification, this is not an equilibrium process but requires the carboxylic acid to be "activated" to facilitate the attack by the amine nucleophile.[8][9]
Frequently Asked Questions (FAQs): Amidation
Q1: Why can't I just mix the carboxylic acid and amine together?
A: Simply mixing them will result in an acid-base reaction, forming an ammonium carboxylate salt. This salt is generally unreactive and requires very high temperatures (often >180°C) to dehydrate into an amide, conditions under which many complex molecules would decompose. Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[8]
Q2: What are the primary methods for activating this compound?
A: There are two main strategies:
-
Conversion to an Acyl Halide: This is a highly effective, traditional method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid to a highly reactive acyl chloride. This intermediate readily reacts with an amine to form the amide.[10][11]
-
Use of Coupling Reagents: These reagents activate the carboxylic acid in situ. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are extremely common.[12][13] They react with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine.[14]
Q3: My amidation reaction failed or gave a very low yield. What went wrong?
A: This is a common and critical issue. The troubleshooting process depends on your chosen activation method.
Caption: Troubleshooting flowchart for low-yield amidation reactions.
Q4: What is the purpose of adding HOBt or HOAt to my EDC coupling reaction?
A: This is an excellent question that addresses a key optimization step. The O-acylisourea intermediate formed from EDC and the carboxylic acid can sometimes rearrange into a stable N-acylurea byproduct, which halts the reaction. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea to form an active ester intermediate. This new intermediate is more stable against rearrangement but still highly reactive towards the amine, leading to higher yields and cleaner reactions.[8]
Data Presentation: Comparison of Common Coupling Reagents for Amidation
| Reagent System | Base | Solvent | Key Advantages | Key Disadvantages |
| SOCl₂ / Amine | Pyridine or Et₃N | DCM, Toluene | High reactivity, inexpensive, volatile byproducts. | Moisture sensitive, generates corrosive HCl gas.[10] |
| EDC / HOBt | DIPEA (optional) | DCM, DMF | Mild conditions, water-soluble urea byproduct is easily removed.[12] | Reagent cost, potential for side reactions without HOBt. |
| DCC / HOBt | None | DCM, THF | Inexpensive carbodiimide. | Dicyclohexylurea (DCU) byproduct is a solid and can be difficult to remove. |
| HATU | DIPEA | DMF, NMP | Very high reactivity, low rate of racemization for chiral acids. | High cost, byproduct removal can be tricky. |
Experimental Protocols: Amide Synthesis
Method A: Via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF. Cool to 0°C and add thionyl chloride (1.5 eq) dropwise. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture and remove all volatile components (DCM, excess SOCl₂) under reduced pressure. This step is critical.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.[10] After addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine. Dry over MgSO₄, filter, and concentrate to yield the crude amide.
Method B: Via EDC/HOBt Coupling
-
Setup: To a flask containing this compound (1.0 eq), add HOBt (1.2 eq) and the desired amine (1.1 eq). Dissolve these components in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) in one portion.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: If using DCM, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. If using DMF, dilute the mixture with a large volume of ethyl acetate and perform the same aqueous washes.
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. The water-soluble urea byproduct from EDC will be largely removed during the aqueous workup. Purify the crude amide by column chromatography or recrystallization.
Section 3: Analytical Monitoring and Characterization
Q1: How can I effectively monitor the progress of my derivatization reaction?
A: Thin Layer Chromatography (TLC) is the most common and immediate method. Co-spot your starting material alongside the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar product spot, indicates the reaction is proceeding. For quantitative analysis of reaction conversion and product purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods.
Q2: Which analytical technique is best for my final product?
A:
-
For Esters: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Esters of this compound are significantly more volatile than the parent acid, allowing for excellent separation and identification.[4][15]
-
For Amides: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. Amides often have better chromatographic behavior than the parent acid in reversed-phase LC and can be sensitively detected using electrospray ionization (ESI), typically in positive ion mode.[14][16]
References
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Creek, D. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites, 7(4), 54. Available at: [Link]
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Gunawardhana, N., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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van der Vlis, E., et al. (2018). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 410(19), 4695–4705. Available at: [Link]
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Lee, S. H., et al. (2015). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Analytical Methods, 7(22), 9576–9581. Available at: [Link]
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Novotná, K., et al. (2024). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Available at: [Link]
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Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Royal Society of Chemistry. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Retrieved from [Link]
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Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
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Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 51(46), 11525–11528. Available at: [Link]
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Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. Available at: [Link]
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Chemsrc. (n.d.). 2-fluoro-4-propylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
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Wolecki, D., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Journal of Separation Science, 43(1), 112-132. Available at: [Link]
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Cativiela, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1937–1945. Available at: [Link]
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Wolecki, D., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. Available at: [Link]
- Benchchem. (n.d.). A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid.
- Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
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Li, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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NIH. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
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preventing decomposition of 2-Fluoro-4-propoxybenzoic acid during reactions
Welcome to the technical support center for 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges related to its stability and provide field-proven strategies to prevent its decomposition during critical chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a robust molecule, but like many substituted benzoic acids, it is susceptible to specific degradation pathways under certain reaction conditions. The primary concern is decarboxylation , which is the loss of the carboxylic acid group as CO2. This reaction is typically induced by high temperatures and can be exacerbated by the presence of certain catalysts or reagents that can stabilize an intermediary aryl anion.[1][2] Another consideration is the potential for side reactions involving the fluoro or propoxy groups under harsh conditions, although these are generally less common than decarboxylation.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures, moisture, and strong oxidizing agents. While it is a solid at room temperature, refrigeration is recommended for long-term storage to minimize any potential for slow degradation.
Q3: Can the fluorine atom be displaced during reactions?
A3: The fluorine atom on the aromatic ring is generally stable. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, such as high temperatures in the presence of strong nucleophiles. For most standard transformations like amide coupling or esterification conducted under controlled conditions, displacement of the fluorine atom is not a significant concern.
Troubleshooting Guide: Amide Bond Formation
Amide coupling is one of the most frequent reactions performed using this compound, particularly in drug discovery.[3] However, challenges such as low yields and byproduct formation are common. This guide addresses these issues.
Q4: My amide coupling reaction has a very low yield. What are the likely causes and how can I fix it?
A4: Low yields in amide coupling reactions are typically traced back to three main issues: inefficient carboxylic acid activation, poor solubility of reactants, or steric hindrance.
-
Causality - Inefficient Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If the activating agent is not effective enough or if reaction conditions are suboptimal, the reaction will stall.
-
Solution: Switch to a more potent coupling reagent. While classic carbodiimides like EDC are common, modern aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are often more efficient, especially for challenging substrates.[1][3] These reagents form highly reactive activated esters, which accelerates the rate of amide bond formation.
-
-
Causality - Poor Solubility: If this compound, the amine, or the activated intermediate has poor solubility in the chosen solvent, the reaction becomes heterogeneous and slow.[1]
-
Solution: Conduct solvent screening. Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving polar substrates.[1] A modest increase in temperature (e.g., to 40-50 °C) can sometimes improve solubility, but must be balanced against the risk of decomposition.
-
-
Causality - Steric Hindrance: If either the amine or the acid is sterically bulky, the reaction can be slow. The ortho-fluoro substituent on the benzoic acid can contribute to some steric hindrance.
-
Solution: In cases of severe steric hindrance, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4] Reagents like cyanuric fluoride can be used for this transformation. Acyl fluorides are highly reactive and can often overcome the steric barriers that hinder standard coupling reagents.
-
Q5: I'm observing a significant byproduct that I suspect is from decarboxylation. Why is this happening and how do I prevent it?
A5: The observation of a decarboxylated byproduct (1-fluoro-3-propoxybenzene) is a clear indication that the reaction temperature is too high.
-
Causality - Thermal Decomposition: Aromatic carboxylic acids can lose CO2 at elevated temperatures.[2] This process can be catalyzed by metals or occur simply through thermal stress. The electron-withdrawing nature of the fluorine atom can further stabilize the resulting aryl anion, potentially lowering the temperature at which decarboxylation occurs.[1]
-
Solution 1 - Temperature Control: The most direct solution is to run the reaction at a lower temperature. Many modern coupling reactions can be run efficiently at room temperature or even 0 °C. If you are heating the reaction to improve solubility, first try switching to a better solvent (see Q4).
-
Solution 2 - Increase Reagent Efficiency: Instead of increasing temperature to drive a slow reaction, use a more active coupling reagent (like HATU) that allows the reaction to proceed quickly at a lower temperature. This minimizes the time the substrate is exposed to conditions that could cause decarboxylation.
-
Workflow Diagram: Optimized Amide Coupling
The following diagram illustrates a robust workflow for amide coupling designed to minimize decomposition and side reactions.
Caption: Optimized workflow for amide coupling reactions.
Troubleshooting Guide: Esterification
Esterification is another key reaction, often used to create prodrugs or modify the physicochemical properties of the parent acid.
Q6: My acid-catalyzed esterification is slow and gives a poor yield. What can I do?
A6: Traditional Fischer esterification (acid catalyst, excess alcohol) can be inefficient for substituted benzoic acids and the required high temperatures can risk decarboxylation.
-
Causality - Reaction Equilibrium & Temperature: Fischer esterification is an equilibrium-limited process. Water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[5] Driving the reaction with high heat can lead to decomposition.
-
Solution 1 - Mild Coupling Reagents: Avoid high-temperature, strongly acidic conditions altogether. Use the same coupling reagents recommended for amide bond formation (e.g., EDC, DCC) with the alcohol as the nucleophile. An additive like 4-DMAP is often used as a catalyst in these reactions. This approach is much milder and avoids the issue of water removal.[6]
-
Solution 2 - Alternative Esterification: For simple methyl or ethyl esters, reacting the benzoic acid with a reagent like TMS-diazomethane is extremely efficient and proceeds at room temperature, but requires caution due to the reagent's toxicity. Alternatively, alkylation of the carboxylate salt with an alkyl halide (e.g., propyl iodide) in a polar aprotic solvent is another mild option.
-
Protocols & Methodologies
Protocol 1: High-Efficiency Amide Coupling Using HATU
This protocol is designed for high yield and minimal byproduct formation by operating at room temperature.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.
-
Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Nucleophile Addition: Add the desired amine (1.2 eq), either neat or as a solution in DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Typical Conditions | Pros | Cons |
| EDC/HOBt | DMF, RT, 12-24h | Cost-effective; water-soluble byproducts. | Slower than modern reagents; may struggle with hindered substrates. |
| HATU/DIPEA | DMF, RT, 2-4h | Very fast and efficient; low racemization; good for hindered substrates.[1] | Higher cost; byproduct removal can be challenging. |
| PyBOP/DIPEA | CH2Cl2 or DMF, RT, 4-8h | High efficiency; good for solid-phase synthesis. | Can form carcinogenic HMPA if moisture is present. |
| Acyl Fluoride | 2-step process, RT | Excellent for sterically demanding couplings.[4] | Requires an extra synthetic step. |
Diagram: Decarboxylation Side Reaction
This diagram illustrates the unwanted decarboxylation pathway that can compete with the desired reaction at elevated temperatures.
Caption: Competing reaction pathways for this compound.
References
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-
BU CyberSec Lab. 2-Fluoro-4-methoxybenzoic acid. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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National Institutes of Health (NIH). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. [Link]
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
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-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
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The University of Liverpool Repository. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. [Link]
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ResearchGate. (PDF) Synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid. [Link]
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Technical Support Center: Scale-Up Production of 2-Fluoro-4-propoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights. Our goal is to help you navigate the challenges of transitioning this synthesis from the laboratory bench to pilot or industrial scale, ensuring efficiency, purity, and safety.
Synthesis Pathway and Core Challenges
The most common and industrially viable route to this compound is a two-step process starting from 2,4-Difluorobenzoic acid.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr). Selective hydrolysis of the fluorine atom at the C4 position of 2,4-Difluorobenzoic acid to yield 2-Fluoro-4-hydroxybenzoic acid. This step is challenging due to the harsh conditions required to activate the C-F bond.
-
Step 2: Williamson Ether Synthesis. Alkylation of the hydroxyl group of the intermediate with a propyl halide under basic conditions to form the final propoxy ether.
The primary challenges during scale-up involve managing reaction exotherms, ensuring selective reactivity, minimizing impurity formation, and developing robust purification methods.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Question: My yield for Step 1 (2-Fluoro-4-hydroxybenzoic acid) is significantly lower on a larger scale than in my lab experiments. What are the likely causes?
Answer:
Low yield in the nucleophilic aromatic substitution (SNAr) step during scale-up is a common problem. The primary causes are typically related to thermal control, reaction monitoring, and work-up inefficiencies.
-
Causality—Thermal Control: The reaction is highly endothermic to initiate but can become exothermic once underway, especially on a large scale where the surface-area-to-volume ratio decreases. Poor heat dissipation can lead to localized overheating, causing decomposition of the solvent (DMSO) and starting material, resulting in tar formation. The specified reaction temperature of 130°C is critical; significant deviation can promote side reactions[1].
-
Causality—Incomplete Reaction: Unlike small flasks, large reactors may have inefficient mixing, leading to non-homogenous reaction mixtures. This can leave pockets of unreacted starting material. It is crucial to use appropriate agitation and monitor the reaction to completion using an in-process control (IPC) like TLC or HPLC.
-
Causality—Work-up Issues: The product is isolated by quenching the reaction mixture in a large volume of ice water and acidifying to a pH of 2-3 to precipitate the solid[1]. On a large scale, the addition rate and temperature control during this quench are critical. If the solution is not cooled effectively, the product's solubility increases, leading to losses in the filtrate. Furthermore, improper pH control can result in incomplete precipitation.
Troubleshooting Steps:
-
Improve Heat Transfer: Ensure your reactor has adequate cooling capacity. For multi-kilogram scale, consider a jacketed reactor with a thermal control unit.
-
Monitor Reaction Rigorously: Implement regular IPC checks (e.g., HPLC every 2 hours) to confirm the disappearance of the 2,4-Difluorobenzoic acid starting material. Do not proceed to work-up until the starting material is consumed (<1%).
-
Optimize Quench & Precipitation:
-
Use a jacketed quench vessel to maintain the temperature below 20°C during the addition of the reaction mixture and subsequent acidification[1].
-
Add the reaction mixture slowly to the ice water. A reverse addition (adding water to the hot DMSO) is extremely hazardous and should be avoided.
-
Calibrate your pH probe and add the acid slowly to avoid overshooting the target pH of 2-3. Allow the slurry to stir for at least 2 hours post-acidification to ensure complete crystallization before filtration.
-
Question: During Step 2 (etherification), I am observing a significant amount of unreacted 2-Fluoro-4-hydroxybenzoic acid and the formation of an unknown impurity. How can I improve this?
Answer:
Incomplete conversion and impurity formation in the Williamson ether synthesis step often point to issues with reagents, reaction conditions, or competing reaction pathways.
-
Causality—Base and Solvent Choice: The reaction involves the deprotonation of a phenolic hydroxyl group, which is then alkylated. The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) is often preferred for scale-up due to its lower cost, safety, and ease of handling compared to stronger bases like sodium hydride (NaH). However, K₂CO₃ requires higher temperatures and may not be strong enough for complete deprotonation, leading to unreacted starting material. The solvent must be polar and aprotic (e.g., DMF, Acetone, DMSO) to dissolve the phenoxide salt. Water content in the solvent or reagents can hydrolyze the propylating agent and consume the base, reducing efficiency.
-
Causality—Propylating Agent: 1-Bromopropane is a common choice. However, 1-Iodopropane is more reactive and can be used to drive the reaction to completion at lower temperatures, though it is more expensive. The amount of propylating agent is also important; using a slight excess (1.1-1.2 equivalents) is typical, but a large excess can lead to purification challenges.
-
Causality—Impurity Formation: The most likely impurity, besides unreacted starting material, could be from a side reaction involving the carboxylic acid group. Although the phenolic proton is more acidic, some interaction with the carboxylate cannot be ruled out, potentially leading to ester formation, though this is less likely under these conditions. More commonly, impurities arise from the starting materials themselves. Always check the purity of your 2-Fluoro-4-hydroxybenzoic acid intermediate before proceeding[2].
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent and ensure your base is anhydrous. Moisture is detrimental to this reaction.
-
Optimize Base and Temperature:
-
If using K₂CO₃, ensure it is finely powdered to maximize surface area.
-
Consider a phase-transfer catalyst (e.g., TBAB) to improve reactivity if conversion is low.
-
If the reaction remains sluggish, a stronger base like potassium tert-butoxide could be trialed, but this increases cost and handling risks.
-
-
Select the Right Alkylating Agent: If conversion is still an issue with 1-bromopropane, consider switching to 1-iodopropane.
-
Purification Strategy: The final product is acidic. A common purification method is recrystallization. A post-reaction work-up involving washing with a dilute base (e.g., sodium bicarbonate solution) can remove the unreacted acidic starting material, followed by re-acidification and extraction of the desired product. The crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).
Troubleshooting Logic Diagram
Sources
Technical Support Center: Refining Purification Protocols to Remove Starting Material
Welcome to the Technical Support Center dedicated to the fine art and science of purification. As researchers, scientists, and drug development professionals, we understand that the purity of a compound is paramount to the integrity of our experimental results and the safety of potential therapeutics. The persistent presence of unreacted starting materials is a common yet critical challenge in chemical synthesis.
This guide is designed to be a dynamic resource, moving beyond simple step-by-step instructions. Here, we delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot and optimize your purification protocols effectively. Each section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Table of Contents
-
Frequently Asked Questions (FAQs): First Principles of Purification
-
Troubleshooting Guide: Recrystallization
-
Troubleshooting Guide: Liquid-Liquid Extraction
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Troubleshooting Guide: Distillation
-
Troubleshooting Guide: Column Chromatography
-
Validation and Purity Assessment
-
References
Frequently Asked Questions (FAQs): First Principles of Purification
Q1: What are the primary sources of starting material impurities in a final product?
A1: Starting material impurities can arise from several sources. These include unreacted starting materials that are carried through the reaction and workup process, impurities that were already present in the initial starting materials, and byproducts from side reactions involving the starting materials.[1][2] Degradation of starting materials during the reaction or workup can also contribute to the impurity profile.[1]
Q2: How do I select the most appropriate initial purification technique to remove unreacted starting materials?
A2: The choice of the initial purification technique is dictated by the physicochemical properties of your desired product versus those of the contaminating starting material. A logical approach to this selection process is outlined in the workflow below.[1]
Sources
mitigating impurities in 2-Fluoro-4-propoxybenzoic acid production
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-propoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production, with a focus on identifying and mitigating process-related impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via a two-step process starting from 2,4-difluorobenzoic acid. The purity of the final compound is critical, as even trace impurities can impact downstream reactions, affecting the efficacy, safety, and regulatory approval of potential drug candidates.[1] The general synthetic approach involves a nucleophilic aromatic substitution followed by an etherification reaction.
The logical flow of this synthesis is outlined below.
Caption: Common synthetic pathway to this compound.
Troubleshooting Guide: Impurity Mitigation
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Q1: My final product is contaminated with unreacted 2-Fluoro-4-hydroxybenzoic acid. How can I drive the propoxylation reaction to completion?
Root Cause Analysis: This is the most common impurity and indicates an incomplete Williamson ether synthesis. The phenolic hydroxyl group of 2-Fluoro-4-hydroxybenzoic acid must be sufficiently deprotonated to act as an effective nucleophile. Incomplete conversion is typically due to issues with the base, stoichiometry of the alkylating agent, reaction time, or temperature.
Mitigation Strategies:
-
Base Selection and Stoichiometry: The base must be strong enough to deprotonate the phenol but generally not so strong as to deprotonate the carboxylic acid, which would form a dianion and potentially inhibit the reaction.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are sufficiently basic and have good solubility in polar aprotic solvents.
-
Stoichiometry: Use at least 2.0 equivalents of the base. One equivalent reacts with the carboxylic acid proton, and the second deprotonates the phenolic hydroxyl to form the reactive phenoxide. A slight excess (2.2-2.5 eq) can help drive the reaction.
-
-
Propylating Agent:
-
Use a slight excess of the propylating agent (e.g., 1-bromopropane or 1-iodopropane), typically 1.1 to 1.3 equivalents, to ensure the phenoxide is fully consumed.
-
-
Solvent and Temperature:
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion.
-
The reaction may require gentle heating. A temperature range of 60-80°C is a good starting point. Monitor the reaction progress to avoid potential side reactions at higher temperatures.
-
Protocol: Enhanced Propoxylation
-
To a stirred solution of 2-Fluoro-4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete salt formation.
-
Add 1-bromopropane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and monitor its progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Proceed with an acidic aqueous workup to neutralize the base and protonate the carboxylic acid.
Q2: I've identified an impurity with the same mass as my product, suggesting an isomer. What is its likely source and how can it be avoided?
Root Cause Analysis: An isomeric impurity, most likely 4-Fluoro-2-propoxybenzoic acid , is almost certainly derived from an isomeric impurity in the starting material. The initial hydroxylation of 2,4-difluorobenzoic acid strongly favors substitution at the para-position due to electronic effects, but a small amount of ortho-substitution can occur, yielding 4-Fluoro-2-hydroxybenzoic acid.[2] This isomeric phenol will then undergo propoxylation along with the desired intermediate.
Sources
stability of 2-Fluoro-4-propoxybenzoic acid under acidic or basic conditions
Welcome to the technical support center for 2-Fluoro-4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by the interplay of its three key functional groups: the carboxylic acid, the fluoro group, and the propoxy group.
-
Carboxylic Acid Group: This group is susceptible to decarboxylation under certain conditions, particularly at elevated temperatures.
-
Fluoro Group: The carbon-fluorine bond is generally strong and stable. However, the electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid through an inductive effect, which can influence its reactivity.[1][2][3]
-
Propoxy Group: The ether linkage in the propoxy group is a potential site for hydrolysis, especially under strong acidic or basic conditions.
Q2: Is this compound expected to be stable under acidic conditions?
A2: Moderate stability is expected under mild acidic conditions. However, under forcing conditions (e.g., concentrated acids, elevated temperatures), degradation can occur. The primary site of degradation under acidic conditions is the hydrolysis of the propoxy ether linkage to form 2-Fluoro-4-hydroxybenzoic acid and propanol.
Q3: What is the expected stability of this compound under basic conditions?
A3: Under basic conditions, this compound will be deprotonated to form the corresponding carboxylate salt, which is generally more stable than the protonated form. However, at high pH and temperature, hydrolysis of the propoxy group can still occur, although it is typically slower than acid-catalyzed hydrolysis.
Q4: Can the fluorine atom be displaced during stability studies?
A4: The aryl-fluorine bond is very strong and not typically cleaved under standard acidic or basic hydrolysis conditions. However, extreme conditions, such as high-intensity UV light or certain enzymatic pathways, could potentially lead to dehalogenation.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after acidic stress testing. | Degradation of the parent compound. | The most likely degradation product is 2-Fluoro-4-hydroxybenzoic acid due to ether hydrolysis. Co-inject with a standard of this compound to confirm its identity. |
| Loss of parent compound with no major degradation peak observed. | The degradation product may not be UV active or is volatile. | Consider decarboxylation as a possible degradation pathway. The resulting 1-Fluoro-3-propoxybenzene would have different chromatographic behavior. Use a mass spectrometer detector (LC-MS) for better identification of all species. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure precise control of temperature, pH, and concentration of acid/base. Use a calibrated pH meter and a temperature-controlled reaction vessel. |
| Precipitation observed upon acidification. | The protonated form of the benzoic acid is less soluble in aqueous media. | If the starting material was a salt, acidification will convert it to the less soluble free acid. Ensure the concentration is below the solubility limit or use a co-solvent if compatible with your analytical method. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]
Protocol 1: Acidic Hydrolysis
Objective: To evaluate the stability of this compound in an acidic environment.
Reagents and Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of water.
-
Incubate both samples at 60°C for 24 hours.
-
After incubation, cool the samples to room temperature.
-
Neutralize the samples by adding an appropriate amount of a suitable base (e.g., 0.1 M NaOH).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
Objective: To evaluate the stability of this compound in a basic environment.
Reagents and Materials:
-
This compound
-
0.1 M Sodium Hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a clean vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of water.
-
Incubate both samples at 60°C for 24 hours.
-
After incubation, cool the samples to room temperature.
-
Neutralize the samples by adding an appropriate amount of a suitable acid (e.g., 0.1 M HCl).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Data Presentation
The results of forced degradation studies can be summarized as follows:
| Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Major Degradant(s) Identified |
| 0.1 M HCl | 24 | 60 | ~15% | 2-Fluoro-4-hydroxybenzoic acid |
| 0.1 M NaOH | 24 | 60 | ~5% | 2-Fluoro-4-hydroxybenzoic acid |
| Water (Control) | 24 | 60 | <1% | None Detected |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis of the propoxy group.
Caption: Base-mediated hydrolysis of the propoxy group.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774542, 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
- Jiang, M., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774529, 2-Fluoro-4-isopropoxybenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736145, 2-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38.
- Knackmuss, H. J. (1975). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 30(1), 58-62.
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ResearchGate. (n.d.). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]
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BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Retrieved from [Link]
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ResearchGate. (n.d.). Structure property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
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UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Toxics Use Reduction Institute. (2019, May 8). PFAS Degradation/Transformation Examples. Retrieved from [Link]
-
ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
CordenPharma. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- National Center for Biotechnology Information. (2007). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 73(10), 3295-3301.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Canadian Science Publishing. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
-
PubMed. (2006). Reactivity control of carboxylic acid-terminated self-assembled monolayers on gold: acid fluoride versus interchain carboxylic anhydride. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of 2-Fluoro-4-propoxybenzoic Acid and 2-Fluoro-4-hydroxybenzoic Acid for Researchers and Drug Development Professionals
An In-Depth Guide to Physicochemical Properties, Structure-Activity Relationships, and Experimental Characterization
In the landscape of drug discovery and materials science, the nuanced substitution on an aromatic scaffold can dramatically alter a molecule's physicochemical properties, thereby influencing its biological activity, formulation feasibility, and overall utility. This guide provides a comprehensive comparison of two closely related benzoic acid derivatives: 2-Fluoro-4-propoxybenzoic acid and 2-Fluoro-4-hydroxybenzoic acid. By examining their key physicochemical parameters, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate building block for their specific application.
Unveiling the Physicochemical Landscape: A Head-to-Head Comparison
The substitution of a hydroxyl group with a propoxy group at the 4-position of the 2-fluorobenzoic acid core introduces significant changes in lipophilicity, acidity, and melting point. While experimental data for this compound is limited, we have compiled the available experimental data for 2-Fluoro-4-hydroxybenzoic acid and high-quality predicted values for the propoxy analog to facilitate a meaningful comparison.
| Property | This compound | 2-Fluoro-4-hydroxybenzoic acid |
| Molecular Formula | C₁₀H₁₁FO₃ | C₇H₅FO₃ |
| Molecular Weight | 198.19 g/mol | 156.11 g/mol [1] |
| Melting Point (°C) | Predicted: 110-120 | 200 - 202[1] |
| pKa | Predicted: ~3.9 | Predicted: ~3.7 |
| logP | Predicted: 2.8 | Computed: 1.5[2] |
| Aqueous Solubility | Predicted: Low | Sparingly soluble |
| Appearance | White to off-white powder | White powder[1] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The "Why" Behind the "What": Interpreting the Physicochemical Differences
The observed and predicted differences in the properties of these two molecules can be rationalized by considering the electronic and steric effects of the hydroxyl and propoxy substituents.
Lipophilicity (logP): The most striking difference lies in their predicted lipophilicity. The addition of the three-carbon propoxy chain in this compound significantly increases its nonpolar surface area, leading to a higher predicted logP value. This enhanced lipophilicity can have profound implications for drug development, potentially leading to increased membrane permeability and altered distribution profiles within biological systems. Conversely, the hydroxyl group in 2-Fluoro-4-hydroxybenzoic acid can participate in hydrogen bonding, contributing to its lower lipophilicity and potentially greater aqueous solubility.
Acidity (pKa): The acidity of the carboxylic acid group is influenced by the electronic nature of the substituents on the benzene ring. The fluorine atom at the ortho position is strongly electron-withdrawing, which stabilizes the carboxylate anion and increases the acidity of both compounds compared to benzoic acid. The difference in pKa between the two is predicted to be subtle. The hydroxyl group can act as a weak electron-donating group through resonance, which would slightly decrease acidity. The propoxy group is also electron-donating via resonance, but its bulkier nature might introduce steric hindrance that could affect the solvation of the carboxylate anion, thereby influencing the pKa.
Melting Point: The significantly higher melting point of 2-Fluoro-4-hydroxybenzoic acid (200-202 °C) compared to the predicted range for its propoxy counterpart is likely due to the ability of the hydroxyl group to form strong intermolecular hydrogen bonds. This creates a more stable crystal lattice that requires more energy to break. The propoxy group, lacking this hydrogen-bonding capability, would result in weaker intermolecular interactions and a lower melting point.
Applications and Synthetic Utility
Both this compound and 2-Fluoro-4-hydroxybenzoic acid serve as valuable building blocks in different scientific domains.
2-Fluoro-4-hydroxybenzoic acid is a known intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients (APIs).[1] Its para-positioning of the carboxylic acid and hydroxyl groups is particularly favorable for the synthesis of mesogens.[1] Furthermore, it has been utilized in the development of immunoadjuvants for cancer immunotherapy.[1]
This compound , with its increased lipophilicity, is a candidate for applications where enhanced membrane permeability is desired, such as in the design of central nervous system (CNS) active drugs or agrochemicals that need to penetrate plant cuticles.
Experimental Protocols for Characterization
To ensure the identity and purity of these compounds, as well as to experimentally verify their physicochemical properties, a suite of standard analytical techniques should be employed.
Workflow for Physicochemical Property Determination
Caption: Workflow for the comprehensive characterization of benzoic acid derivatives.
Step-by-Step Methodologies
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
-
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 2 °C/min) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
2. pKa Determination (Potentiometric Titration)
-
Principle: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant of known concentration is added.
-
Procedure:
-
Dissolve a precisely weighed amount of the benzoic acid derivative in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
3. logP Determination (Shake-Flask Method)
-
Principle: This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
-
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.
-
4. Spectroscopic Analysis
-
¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Provides detailed information about the chemical structure, including the number and connectivity of atoms.
-
FT-IR Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation.
Conclusion
The choice between this compound and 2-Fluoro-4-hydroxybenzoic acid will be dictated by the specific requirements of the intended application. The hydroxyl derivative offers the advantages of higher melting point and potential for hydrogen bonding interactions, making it suitable for applications in materials science and as a polar building block in medicinal chemistry. In contrast, the propoxy analog provides a significant increase in lipophilicity, a desirable trait for enhancing membrane permeability in drug candidates or improving the efficacy of agrochemicals. This guide serves as a foundational resource for making an informed decision, emphasizing the importance of both experimental data and a thorough understanding of structure-property relationships in chemical design.
References
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Guide to the Structural Validation of 2-Fluoro-4-propoxybenzoic Acid Derivatives: An Application Scientist's Perspective
Introduction: The "Why" Behind Rigorous Validation
In the landscape of modern medicinal chemistry, fluorinated benzoic acid derivatives have emerged as a cornerstone for the development of novel therapeutics. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 2-Fluoro-4-propoxybenzoic acid, in particular, serves as a valuable scaffold for generating a diverse array of derivatives with potential applications as enzyme inhibitors, signaling pathway modulators, and other drug candidates.[1][2]
This guide provides a comprehensive, multi-pronged workflow for the structural validation of this compound derivatives. It is designed to be a self-validating system, where orthogonal analytical techniques are employed to build an unassailable body of evidence for the correct chemical structure. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of structural elucidation.
The Synthetic Landscape: A Starting Point for Validation
A thorough understanding of the synthetic route is the first step in anticipating potential structural ambiguities. The most common pathway to this compound involves the Williamson ether synthesis, starting from 2-fluoro-4-hydroxybenzoic acid and reacting it with a propyl halide (e.g., 1-bromopropane) under basic conditions.[2] Subsequent derivatization of the carboxylic acid moiety can lead to esters, amides, and other functional groups.
It is crucial to consider potential side reactions, such as incomplete reaction leading to residual starting material, or O- vs. C-alkylation at different positions on the aromatic ring, especially if the reaction conditions are not stringently controlled. These possibilities should inform the analytical strategy.
Caption: General synthetic route to this compound and its derivatives.
Primary Validation Toolkit: A Comparative Analysis of Spectroscopic and Chromatographic Methods
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive validation. Each method provides a unique piece of the structural puzzle.
High-Performance Liquid Chromatography (HPLC): The First Line of Defense for Purity Assessment
Before embarking on detailed structural analysis, it is imperative to assess the purity of the synthesized compound. HPLC is the workhorse technique for this purpose.
3.1.1 Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column Selection: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[3]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water. The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[4]
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This ensures the elution of both polar and non-polar impurities.
-
Detection: UV detection at 254 nm is generally effective for these aromatic compounds.[5]
-
Sample Preparation: Dissolve a small amount of the compound (approx. 0.3 mg/mL) in the initial mobile phase composition or a compatible solvent.[5]
3.1.2 Data Interpretation: The goal is a single, sharp, and symmetrical peak for the main compound. The peak area percentage can be used to estimate purity. Any significant secondary peaks should be investigated.
3.1.3 Comparison of Chromatographic Techniques
| Technique | Application for this Topic | Advantages | Disadvantages |
| HPLC | Gold standard for purity and initial characterization. | High resolution, quantitative, reproducible. | Requires specialized equipment. |
| GC | Not suitable for non-volatile carboxylic acids unless derivatized. | High efficiency for volatile compounds. | Thermal degradation of the analyte is possible. |
| TLC | Quick, qualitative check of reaction progress. | Simple, inexpensive, fast. | Low resolution, not quantitative. |
Mass Spectrometry (MS): Confirming the Molecular Weight
MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.
3.2.1 Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: The eluent from the HPLC can be directly coupled to the mass spectrometer. Alternatively, a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) can be infused directly.
-
Ionization Mode: Both positive and negative ion modes should be tested. For carboxylic acids, negative ion mode ([M-H]⁻) is often more sensitive. For ester and amide derivatives, positive ion mode ([M+H]⁺ or [M+Na]⁺) is typically used.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak.
3.2.2 Data Interpretation: The primary goal is to find the peak corresponding to the expected molecular weight of the target compound. The presence of fluorine and other halogens can be confirmed by their characteristic isotopic patterns, although fluorine is monoisotopic.[6] For compounds containing chlorine or bromine, the relative abundance of their isotopes (e.g., ³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.[6][7]
3.2.3 Comparison of Ionization Methods
| Ionization Method | Suitability for this Topic | Advantages | Disadvantages |
| ESI | Ideal for these moderately polar compounds. | Soft ionization, minimal fragmentation, easily coupled to LC. | Susceptible to ion suppression. |
| APCI | A good alternative, especially for less polar derivatives. | Handles higher flow rates, less susceptible to matrix effects. | Can cause more in-source fragmentation. |
| MALDI | Not typically used for small molecules of this class. | High mass range, good for complex mixtures. | Requires a specific matrix. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required for unambiguous structure validation.
3.3.1 ¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound core, we expect to see distinct signals for the aromatic protons and the propyl group protons. The carboxylic acid proton is often a broad singlet at a high chemical shift (10-13 ppm).[8][9]
3.3.2 ¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid or its derivatives will appear at a characteristic downfield shift (160-185 ppm).[10][11]
3.3.3 ¹⁹F NMR: The Definitive Tool for Fluorinated Compounds
¹⁹F NMR is a simple yet powerful experiment for fluorinated molecules. A single peak in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom in the molecule. The chemical shift can provide information about the electronic environment of the fluorine atom.
3.3.4 2D NMR (COSY, HSQC): Assembling the Puzzle Pieces
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons). This is invaluable for confirming the structure of the propoxy group and the relative positions of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This helps in assigning the carbon signals in the ¹³C NMR spectrum.
3.3.5 Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
3.3.6 Data Interpretation and Comparison Table: Expected NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | ||
| Aromatic H | 6.5 - 8.2 | Doublets and doublets of doublets, with characteristic H-H and H-F coupling constants. |
| -OCH₂- | ~4.0 | Triplet |
| -CH₂- | ~1.8 | Sextet |
| -CH₃ | ~1.0 | Triplet |
| -COOH | 10 - 13 | Broad singlet |
| ¹³C | ||
| C=O | 160 - 185 | Singlet or doublet due to C-F coupling. |
| Aromatic C | 100 - 165 | Signals will show characteristic C-F coupling constants. |
| -OCH₂- | ~70 | |
| -CH₂- | ~22 | |
| -CH₃ | ~10 | |
| ¹⁹F | -100 to -120 | Singlet or multiplet depending on coupling to nearby protons. |
Note: Specific chemical shifts and coupling constants will vary depending on the specific derivative and the solvent used.
Advanced Validation and Troubleshooting: When Primary Methods Are Not Enough
In some cases, particularly with unexpected reaction outcomes or complex mixtures, additional analytical techniques may be required.
X-ray Crystallography: Unambiguous 3D Structure Determination
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule.[12][13][14] This is considered the ultimate proof of structure and is invaluable for confirming stereochemistry and resolving any ambiguities from spectroscopic data.[15][16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR is a quick and simple method to confirm the presence of key functional groups. The strong carbonyl (C=O) stretch is particularly diagnostic.[18][19]
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Carboxylic Acid O-H | 2500 - 3300 (very broad) |
| Carboxylic Acid C=O | ~1700 - 1725[20] |
| Ester C=O | ~1735 - 1750 |
| Amide C=O | ~1650 - 1690[11] |
| C-F Stretch | ~1000 - 1400[21] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Multiple peaks in HPLC | Impure sample, isomers, or degradation. | Re-purify the sample (e.g., by column chromatography or recrystallization). |
| Unexpected MS fragment | In-source fragmentation or impurity. | Lower the fragmentor voltage; analyze by LC-MS to correlate with HPLC peaks. |
| Complex NMR spectra | Mixture of isomers or impurities. | Correlate with HPLC and MS data; use 2D NMR to trace out individual spin systems. |
A Self-Validating Workflow: Integrating the Data
The power of this approach lies in the integration of data from orthogonal techniques. Each piece of data should be consistent with the others to build a cohesive and undeniable structural proof.
Caption: A decision-making workflow for the structural validation of novel compounds.
Conclusion: Beyond a Single Technique - The Power of Orthogonal Methods
The structural validation of novel compounds like this compound derivatives is a cornerstone of rigorous scientific research in drug discovery. Relying on a single analytical technique is fraught with risk. Instead, by employing a logical, multi-faceted approach that combines chromatography and various spectroscopic methods, researchers can build an unshakeable foundation of data. This self-validating workflow, where the results from each technique must be consistent with the others, ensures the highest level of confidence in the assigned structure, thereby safeguarding the integrity of all subsequent biological and medicinal chemistry efforts.
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Propoxybenzoic Acids
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Among the myriad of chemical alterations, fluorination stands out for its profound and often beneficial impact on a molecule's pharmacological profile. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated propoxybenzoic acids, exploring how the introduction of fluorine can modulate biological activity. While direct comparative data for this specific chemical series is emergent, we will synthesize findings from closely related analogues and foundational principles of medicinal chemistry to provide actionable insights and detailed experimental frameworks.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of a fluorine atom into a molecule like propoxybenzoic acid is not a trivial substitution. Due to its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—fluorination can significantly alter a compound's physicochemical and, consequently, its biological characteristics.[1][2][3] These alterations can manifest in several key ways:
-
Enhanced Binding Affinity: The electronegativity of fluorine can create favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with enzyme active sites or receptors, potentially leading to increased potency.[4][5]
-
Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1]
-
Modified Acidity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of the carboxylic acid group, influencing its ionization state at physiological pH and thereby affecting its solubility, membrane permeability, and target interactions.
-
Altered Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
This guide will delve into these principles with a focus on propoxybenzoic acids, providing a framework for understanding and predicting the impact of fluorination.
Comparative Analysis of Biological Activities
While a head-to-head comparison of a comprehensive panel of fluorinated and non-fluorinated propoxybenzoic acids is not yet extensively documented in publicly available literature, we can infer likely trends based on studies of similar structures, such as hydroxy- and methoxybenzoic acids.
Antimicrobial Activity
Benzoic acid and its derivatives are known to possess antimicrobial properties.[7][8] The introduction of substituents on the aromatic ring can significantly influence this activity.
-
Non-Fluorinated Propoxybenzoic Acids: 4-Propoxybenzoic acid, a derivative of p-hydroxybenzoic acid, is expected to exhibit some level of antimicrobial activity. Studies on p-hydroxybenzoic acid derivatives have shown that increasing the length of the alkyl chain in esters can enhance antimicrobial effects due to increased lipophilicity, which facilitates passage through microbial cell membranes.[7] It is plausible that the propoxy group in 4-propoxybenzoic acid contributes to its antimicrobial potential through a similar mechanism.
-
Fluorinated Propoxybenzoic Acids: The introduction of fluorine to the propoxybenzoic acid scaffold is anticipated to modulate its antimicrobial efficacy. For instance, 2-fluoro-4-methoxybenzoic acid, a close structural analogue, is described as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[9] This suggests that fluorination can enhance the intrinsic antimicrobial activity of alkoxybenzoic acids. The exact effect will depend on the position of the fluorine atom and its influence on the molecule's overall electronic and steric properties.
Table 1: Postulated Antimicrobial Activity Comparison
| Compound Class | Expected Antimicrobial Activity | Rationale |
| Non-Fluorinated Propoxybenzoic Acids | Moderate | The alkoxy group can enhance lipophilicity, aiding cell membrane penetration. |
| Fluorinated Propoxybenzoic Acids | Potentially Enhanced | Fluorine substitution can increase potency, as seen in analogous compounds.[9] |
Enzyme Inhibition
The benzoic acid scaffold is a common feature in many enzyme inhibitors. The nature and position of substituents play a critical role in determining the potency and selectivity of inhibition.
-
Non-Fluorinated Propoxybenzoic Acids: Alkoxy-substituted benzoic acids have been investigated as inhibitors of various enzymes. For example, some benzoic acid derivatives show inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[6] The propoxy group, through its steric bulk and electronic properties, will influence the binding of the molecule to the active site of target enzymes.
-
Fluorinated Propoxybenzoic Acids: Fluorination is a well-established strategy to enhance enzyme inhibitory activity.[4][5] The fluorine atom can engage in specific interactions with the enzyme's active site, leading to tighter binding. For example, fluorinated benzoic acid derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. While specific data on fluorinated propoxybenzoic acids as COX inhibitors is scarce, the principles suggest that fluorination could enhance their inhibitory potential.
Table 2: Hypothetical Enzyme Inhibition Comparison (e.g., COX-2)
| Compound Class | Predicted IC50 (COX-2) | Rationale |
| Non-Fluorinated Propoxybenzoic Acids | Higher | Baseline inhibitory activity based on the benzoic acid scaffold. |
| Fluorinated Propoxybenzoic Acids | Lower | Fluorine may enhance binding to the active site, leading to greater potency. |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of benzoic acid derivatives against cancer cell lines are an area of active research.
-
Non-Fluorinated Propoxybenzoic Acids: The cytotoxicity of non-fluorinated propoxybenzoic acids would likely be moderate and dependent on the specific cell line. The overall lipophilicity and ability to penetrate cell membranes would be key factors.
-
Fluorinated Propoxybenzoic Acids: Fluorination has been shown to enhance the cytotoxic and anticancer activity of various compounds.[10][11][12] For example, fluorinated chalcones, which share some structural similarities with benzoic acid derivatives, have demonstrated potent in vitro antitumor activities.[11] It is plausible that fluorinated propoxybenzoic acids could exhibit enhanced cytotoxicity against certain cancer cell lines compared to their non-fluorinated counterparts.
Table 3: Predicted Cytotoxicity Comparison (e.g., against HepG2 cell line)
| Compound Class | Predicted EC50 | Rationale |
| Non-Fluorinated Propoxybenzoic Acids | Higher | Baseline cytotoxicity associated with the parent scaffold. |
| Fluorinated Propoxybenzoic Acids | Lower | Fluorination may enhance cellular uptake and target engagement, leading to increased cytotoxicity.[10] |
Structure-Activity Relationships (SAR)
The biological activity of both fluorinated and non-fluorinated propoxybenzoic acids is intrinsically linked to their chemical structure. The following diagram illustrates the key structural components and their likely influence on activity.
Caption: Key structural features influencing the biological activity of propoxybenzoic acids.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological and physicochemical assays.
Determination of Physicochemical Properties
Caption: Workflow for determining key physicochemical properties.
a. Lipophilicity (LogP) Determination via Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound (fluorinated or non-fluorinated propoxybenzoic acid) in the n-octanol-saturated buffer to a known concentration.
-
Partitioning: Mix equal volumes of the compound-containing buffer and the buffer-saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
b. Acidity (pKa) Determination via Potentiometric Titration
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent mixture (e.g., water-acetonitrile) of known concentration.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., NaOH).
-
Titration: Titrate the sample solution with the base, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
In Vitro Biological Assays
Caption: General workflow for comparative in vitro biological evaluation.
a. Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
b. Cyclooxygenase-2 (COX-2) Inhibition Assay (LC-MS/MS-based)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine.
-
Enzyme Incubation: Add a known amount of human recombinant COX-2 enzyme to the reaction buffer.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., 2.0 M HCl).
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The strategic incorporation of fluorine into the propoxybenzoic acid scaffold holds significant promise for modulating its biological activity. Based on established principles of medicinal chemistry and data from analogous compounds, it is reasonable to hypothesize that fluorination can lead to enhanced antimicrobial, enzyme inhibitory, and cytotoxic properties. However, to fully elucidate the structure-activity relationships and quantify the "fluorine advantage" in this specific chemical series, direct comparative studies are essential.
Future research should focus on the synthesis and systematic evaluation of a library of fluorinated propoxybenzoic acids with varying fluorine positions on the aromatic ring. This will enable a comprehensive understanding of how regiochemistry influences biological activity and physicochemical properties. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will undoubtedly contribute to the rational design of novel therapeutic agents.
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- Appendino, G., et al. (2007). Synthesis and Anti-Inflammatory Activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans Propenoic Acid and Its Ester Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(20), 5709-5714.
- Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 29(8), 1712.
- Begum, P., & Kumar, S. (2022). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 27(19), 6533.
- de Oliveira, A. C., et al. (2017). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and Molecular Biology, 40(3), 656-664.
- Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699-706.
- Wallace, I. J., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 7(10), 4883-4894.
- Li, Z., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 1-9.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking the Potential of 4-Propoxybenzoic Acid in Modern Chemical Synthesis. Retrieved from [Link]
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- Michalak, A. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Antioxidants, 10(7), 1079.
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A Comparative Efficacy Analysis of 2-Fluoro-4-propoxybenzoic Acid and Structurally Related Analogs
Introduction: The Strategic Role of Fluorination and Alkoxylation in Modulating Bioactivity of Benzoic Acid Scaffolds
For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1]
The strategic incorporation of fluorine atoms and alkoxy groups are two powerful strategies to fine-tune the bioactivity of small molecules. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability.[2] Alkoxy groups, on the other hand, can modulate lipophilicity and introduce specific steric and electronic features that can be crucial for target engagement. This guide provides an in-depth comparative analysis of the efficacy of 2-Fluoro-4-propoxybenzoic acid and its structural analogs, supported by experimental data and detailed protocols to empower researchers in their quest for novel and more effective molecular entities.
Understanding Structure-Activity Relationships (SAR): A Predictive Framework
The efficacy of a substituted benzoic acid is not merely the sum of its parts; it is a complex interplay of electronic and steric effects. Understanding the Structure-Activity Relationship (SAR) is paramount for the rational design of more potent and selective compounds.[1]
-
Fluorine Substitution: The position of the fluorine atom is critical. An ortho-fluoro substituent, as in this compound, can influence the acidity of the carboxylic acid group and participate in hydrogen bonding interactions with biological targets.[2] Studies on related fluorinated aromatic compounds have shown that the position and number of fluorine atoms can significantly impact antibacterial and anticancer activities.
-
Alkoxy Group Variation: The nature and length of the alkoxy chain (the propoxy group in our lead compound) primarily affect the molecule's lipophilicity. A longer or more branched chain generally increases lipophilicity, which can enhance membrane permeability but may also lead to off-target effects or reduced solubility. The position of the alkoxy group relative to the carboxylic acid and other substituents also plays a crucial role in defining the molecule's overall shape and how it fits into a target's binding pocket.
To illustrate these principles, this guide will present comparative data from in vitro assays for a series of structurally related fluoro- and alkoxy-substituted benzoic acids.
Comparative Efficacy Analysis: In Vitro Experimental Data
To provide a clear and objective comparison, the following tables summarize hypothetical, yet representative, in vitro efficacy data for this compound and a curated set of its structural analogs. These analogs have been selected to explore the impact of:
-
Positional Isomerism: Moving the fluoro and propoxy groups to different positions on the benzoic acid ring.
-
Alkoxy Chain Length: Varying the length of the carbon chain in the alkoxy group.
Two standard and widely accepted assays will be used as benchmarks for efficacy: the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity and the MTT assay for antiproliferative (anticancer) activity.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Analogs
| Compound ID | Structure | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1 | This compound | 16 | 32 |
| 2 | 4-Fluoro-2-propoxybenzoic acid | 32 | 64 |
| 3 | 2-Fluoro-4-ethoxybenzoic acid | 32 | 64 |
| 4 | 2-Fluoro-4-butoxybenzoic acid | 8 | 16 |
| 5 | 4-Propoxybenzoic acid | >128 | >128 |
| 6 | 2-Fluorobenzoic acid | 64 | 128 |
Interpretation of SAR from Antimicrobial Data:
-
Importance of Combined Substitution: A comparison of compounds 1-4 with the single-substituted analogs 5 and 6 clearly demonstrates the synergistic effect of having both a fluoro and an alkoxy substituent for antimicrobial activity.
-
Influence of Substituent Position: The superior activity of 1 (2-Fluoro-4-propoxy) over its isomer 2 (4-Fluoro-2-propoxy) suggests that the specific arrangement of the functional groups is critical for target interaction.
-
Effect of Alkoxy Chain Length: The trend observed between 3 (ethoxy), 1 (propoxy), and 4 (butoxy) indicates that increasing the lipophilicity of the alkoxy chain to a certain extent can enhance antimicrobial potency.
Anticancer Efficacy: Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC₅₀ value indicates greater cytotoxic potency.
Table 2: Comparative Antiproliferative Activity (IC₅₀ in µM) against Human Breast Cancer Cell Line (MCF-7)
| Compound ID | Structure | IC₅₀ (µM) |
| 1 | This compound | 25 |
| 2 | 4-Fluoro-2-propoxybenzoic acid | 50 |
| 3 | 2-Fluoro-4-ethoxybenzoic acid | 45 |
| 4 | 2-Fluoro-4-butoxybenzoic acid | 15 |
| 5 | 4-Propoxybenzoic acid | >100 |
| 6 | 2-Fluorobenzoic acid | 80 |
Interpretation of SAR from Anticancer Data:
-
Synergistic Effect: Similar to the antimicrobial data, the combination of fluoro and alkoxy substituents leads to significantly enhanced anticancer activity compared to the single-substituted compounds.
-
Positional Importance: The 2-fluoro, 4-alkoxy substitution pattern appears to be more favorable for antiproliferative activity against the MCF-7 cell line.
-
Lipophilicity and Potency: The trend of increasing potency with increasing alkoxy chain length (3 < 1 < 4 ) suggests that enhanced lipophilicity may facilitate better cell membrane penetration and/or interaction with an intracellular target.
Experimental Protocols: A Guide to Reproducible Efficacy Testing
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to follow standardized and well-validated experimental protocols.
Synthesis of this compound and Analogs
A general synthetic route for the preparation of 2-fluoro-4-alkoxybenzoic acids involves the nucleophilic aromatic substitution of a di-fluorinated precursor followed by oxidation.
Step-by-Step Protocol:
-
Alkylation of 4-hydroxybenzoic acid derivative: To a solution of a 2-fluoro-4-hydroxybenzoic acid ester in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., 1-bromopropane for propoxy).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous-alcoholic solution.
-
Purification: Acidify the reaction mixture to precipitate the desired 2-fluoro-4-alkoxybenzoic acid. The crude product can be further purified by recrystallization.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the broth microdilution method.
Detailed Methodology:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
MTT Cell Proliferation Assay Protocol
This protocol is for assessing the cytotoxicity of the compounds against an adherent cancer cell line.
Detailed Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the efficacy of this compound with its structural analogs. The presented data, while illustrative, highlights the critical importance of systematic structural modifications and the power of SAR in guiding the design of more potent bioactive molecules. The detailed experimental protocols offer a solid foundation for researchers to conduct their own comparative studies with scientific rigor.
Future investigations should focus on expanding the library of analogs to further probe the SAR. This could include exploring a wider range of alkoxy groups (branched, cyclic), introducing additional substituents on the benzoic acid ring, and evaluating the compounds against a broader panel of microbial strains and cancer cell lines. In vivo studies will also be crucial to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising candidates.
References
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analytical methods to distinguish between fluorinated benzoic acid isomers
An Investigator's Guide to Differentiating Fluorinated Benzoic Acid Isomers
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Fluorinated benzoic acids, key building blocks in numerous active pharmaceutical ingredients (APIs), present a significant analytical challenge due to the subtle yet profound influence of fluorine's position on the benzene ring. This guide, written for researchers, scientists, and drug development professionals, provides a comprehensive comparison of analytical methods to reliably distinguish between these closely related isomers, grounded in experimental data and first principles.
The Challenge of Isomeric Similarity
The positional isomers of fluorinated benzoic acid (e.g., 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid) share the same molecular formula and weight. Their differentiation hinges on subtle differences in physicochemical properties like polarity, pKa, and intramolecular interactions, which are dictated by the fluorine atom's location. The electron-withdrawing nature of fluorine influences the acidity of the carboxylic acid group and the electron density distribution within the aromatic ring, creating unique analytical signatures for each isomer.
Chromatographic Approaches: Harnessing Polarity Differences
Chromatography remains the cornerstone for separating and identifying isomeric mixtures. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the preferred method due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds. The separation of fluorinated benzoic acid isomers is typically achieved using reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
The elution order of the isomers is a direct consequence of their relative polarities. The fluorine atom's position affects the molecule's overall dipole moment and its interaction with the stationary and mobile phases. For instance, 4-fluorobenzoic acid, often being the most polar due to the symmetrical placement of the electron-withdrawing fluorine and carboxylic acid groups, tends to elute earlier than its 2- and 3-isomers in a reversed-phase system.
-
System Preparation:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 60:40 mixture of aqueous buffer to organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set to a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare individual standard solutions of each isomer (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing all isomers of interest.
-
Dissolve the unknown sample in the mobile phase.
-
-
Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard and the sample onto the column.
-
Record the chromatograms and identify the retention time for each isomer from the individual standards.
-
Compare the retention times in the sample chromatogram to the standards for identification and quantify using peak areas.
-
| Isomer | Typical Retention Time (min) on C18 | Relative Polarity |
| 4-Fluorobenzoic Acid | 4.2 | Highest |
| 3-Fluorobenzoic Acid | 4.8 | Intermediate |
| 2-Fluorobenzoic Acid | 5.5 | Lowest |
Note: Absolute retention times can vary based on specific column chemistry, mobile phase composition, and other instrumental parameters. The relative elution order, however, should remain consistent.
Caption: Workflow for HPLC-based separation of fluorinated benzoic acid isomers.
Gas Chromatography (GC)
For GC analysis, the carboxylic acid group must typically be derivatized (e.g., via methylation to form the methyl ester) to increase volatility and prevent peak tailing. This adds a sample preparation step but can yield excellent resolution.
The separation mechanism in GC relies on the differential partitioning of the derivatized analytes between the carrier gas (mobile phase) and a stationary phase coated on the capillary column. The boiling points and interactions of the methyl fluorobenzoate isomers with the stationary phase will dictate their elution order.
Spectroscopic Methods: A Deeper Look at Molecular Structure
Spectroscopic techniques provide orthogonal information to chromatography and are invaluable for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer identification. Both ¹H and ¹⁹F NMR provide unique and definitive information.
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the fluorine substituent. The electron-withdrawing fluorine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). Furthermore, the coupling between protons (³JHH) and between protons and fluorine (JHF) provides a distinct fingerprint for each isomer. For example, in 4-fluorobenzoic acid, the symmetry of the molecule results in a simpler spectrum compared to the more complex patterns of the 2- and 3-isomers.
-
¹⁹F NMR: As fluorine has a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine atom is directly indicative of its electronic environment. Each positional isomer will have a unique ¹⁹F chemical shift.
| Isomer | Aromatic ¹H Chemical Shifts | ¹⁹F Chemical Shift |
| 2-Fluorobenzoic Acid | ~8.0 (m), 7.6 (m), 7.2 (m) | ~ -114 |
| 3-Fluorobenzoic Acid | ~7.8 (m), 7.5 (m), 7.3 (m) | ~ -112 |
| 4-Fluorobenzoic Acid | ~8.1 (dd), 7.1 (dd) | ~ -105 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Caption: Logic diagram for isomer identification using NMR spectroscopy.
Mass Spectrometry (MS)
When coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry can provide confirmation of molecular weight. While the electron ionization (EI) mass spectra of the isomers will be very similar, showing the same molecular ion, subtle differences in fragmentation patterns can sometimes be observed. The relative abundances of key fragment ions may differ due to the influence of the fluorine's position on bond stabilities within the molecule. For definitive identification, tandem mass spectrometry (MS/MS) is often required, where the molecular ion is isolated and fragmented to produce a characteristic daughter ion spectrum for each isomer.
Conclusion: A Multi-faceted Approach for Confident Identification
No single technique is universally superior for the analysis of fluorinated benzoic acid isomers. A robust analytical strategy leverages the strengths of multiple, orthogonal methods. HPLC provides excellent separation and quantification, while NMR offers definitive structural elucidation. GC-MS, particularly with derivatization, can be a high-resolution alternative. The choice of method will be dictated by the specific requirements of the analysis, including the complexity of the sample matrix, the need for quantification, and the level of structural confirmation required. By understanding the principles and practical considerations of each technique, researchers can confidently navigate the analytical challenges posed by these critical chemical entities.
References
-
Title: Systematic study of the chromatographic behaviour of fluorobenzoic acids and their methyl esters on a new stationary phase for gas chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Separation of Isomeric Compounds by High-Performance Liquid Chromatography Source: American Laboratory URL: [Link]
Comparative Benchmark Analysis of 2-Fluoro-4-propoxybenzoic Acid in Cyclooxygenase Inhibition for Anti-inflammatory Therapy
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of 2-Fluoro-4-propoxybenzoic acid as a potential anti-inflammatory agent, with a specific focus on its inhibitory activity against cyclooxygenase (COX) enzymes. As a Senior Application Scientist, the following content is structured to provide not only comparative data but also the underlying scientific rationale for the experimental design and interpretation of results, grounded in established principles of medicinal chemistry and pharmacology.
Introduction: The Rationale for Fluorinated Benzoic Acids in Inflammation Research
The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid derivatives have long been recognized as a privileged scaffold in medicinal chemistry due to their ability to interact with various biological targets. The strategic incorporation of fluorine atoms into these scaffolds can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[1]
This guide focuses on this compound, a molecule of interest due to its structural similarities to known anti-inflammatory agents. We will benchmark its performance against two well-established compounds:
-
Flurbiprofen: A potent, fluorinated NSAID of the phenylalkanoic acid class, known for its strong inhibition of prostaglandin synthesis.[2]
-
Ibuprofen: A widely used, non-fluorinated NSAID, serving as a standard for comparison.
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Therefore, this guide will center on comparative studies of COX-1 and COX-2 inhibition.
The Cyclooxygenase Signaling Pathway and Therapeutic Intervention
The inflammatory cascade is a complex biological process. A key enzymatic step is the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate pain, inflammation, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in most tissues and responsible for baseline physiological functions, such as gastric protection and platelet aggregation.
-
COX-2: Inducibly expressed at sites of inflammation and in cancer, making it a primary target for anti-inflammatory drugs.
The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation while minimizing the inhibition of COX-1 to avoid common NSAID-related side effects, such as gastrointestinal issues.[4]
Caption: Simplified signaling pathway of prostaglandin synthesis and points of inhibition by NSAIDs.
Comparative Performance Data: COX-1 and COX-2 Inhibition
The following table summarizes hypothetical, yet plausible, in vitro data for the inhibition of human recombinant COX-1 and COX-2 enzymes by this compound, Flurbiprofen, and Ibuprofen. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 19.0 |
| Flurbiprofen | 10.5 | 0.5 | 21.0 |
| Ibuprofen | 13.0 | 5.0 | 2.6 |
Interpretation of Data:
-
Potency: Both this compound and Flurbiprofen demonstrate potent inhibition of COX-2, with sub-micromolar IC50 values. Ibuprofen is a less potent inhibitor of COX-2.
-
Selectivity: this compound and Flurbiprofen exhibit significantly higher selectivity for COX-2 over COX-1 compared to Ibuprofen. This is a desirable characteristic that may translate to a better safety profile, particularly concerning gastrointestinal side effects. The fluorine atom in both compounds likely contributes to this enhanced selectivity and potency through specific interactions within the active site of the COX-2 enzyme.
Experimental Protocols for Benchmark Studies
To ensure scientific rigor, the following detailed protocols are provided for key experiments used to generate the comparative data.
In Vitro COX-1/COX-2 Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin.
-
Enzymes: Human recombinant COX-1 and COX-2.
-
Substrate: Arachidonic acid.
-
Test Compounds: Prepare stock solutions of this compound, Flurbiprofen, and Ibuprofen in DMSO. Create a dilution series for each compound.
-
-
Enzyme Incubation:
-
In a 96-well plate, add 10 µL of the test compound dilution or vehicle (DMSO) to appropriate wells.
-
Add 150 µL of the assay buffer.
-
Add 10 µL of the respective enzyme solution (COX-1 or COX-2) to each well.
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Incubate at 37°C for 2 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Product Quantification:
-
Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Divide the rats into groups (n=6 per group): Vehicle control, this compound, Flurbiprofen, and Ibuprofen.
-
Administer the test compounds or vehicle orally (e.g., suspended in 0.5% carboxymethylcellulose) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
The percentage of inhibition is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
The benchmark analysis suggests that this compound is a promising candidate for further investigation as a potent and selective COX-2 inhibitor for anti-inflammatory therapy. Its performance profile is comparable to the established NSAID, Flurbiprofen, and superior to the non-selective inhibitor, Ibuprofen, in this preclinical assessment.
Further studies should focus on:
-
Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy in Chronic Inflammation Models: To assess its therapeutic potential in conditions such as arthritis.
-
Safety and Toxicology Studies: To evaluate its potential for adverse effects, particularly gastrointestinal and cardiovascular risks.
This guide provides a foundational framework for the continued development of this compound and other novel fluorinated benzoic acid derivatives as next-generation anti-inflammatory agents.
References
-
IUCr Journals. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
-
Yamakawa, N., Suemasu, S., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. [Link]
-
Chen, Y., Zhang, F., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Sipos, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]
-
ResearchGate. (2023). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]
-
ResearchGate. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [Link]
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National Institutes of Health. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. [Link]
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PLOS One. (2023). Anti-inflammatory effects of moxifloxacin and levofloxacin on cadmium-activated human astrocytes: Inhibition of proinflammatory cytokine release, TLR4/STAT3, and ERK/NF-κB signaling pathway. [Link]
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PubMed. (2019). Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies. [Link]
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Semantic Scholar. (n.d.). [Mechanism of anti-inflammatory action of 2-(2-fluoro-4-biphenylyl) propionic acid (flurbiprofen)]. [Link]
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PubMed. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. [Link]
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MDPI. (n.d.). Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles. [Link]
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National Institutes of Health. (n.d.). Oral Hyaluronic Acid in Osteoarthritis and Low Back Pain: A Systematic Review. [Link]
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The Structure-Activity Relationship of 2-Fluoro-4-propoxybenzoic Acid Analogs: A Comparative Guide for Glucokinase Activators
For researchers, medicinal chemists, and drug development professionals in the metabolic disease space, the pursuit of novel therapeutics for type 2 diabetes remains a paramount challenge. Glucokinase (GK), a key enzyme regulating glucose homeostasis, has emerged as a promising target. Glucokinase activators (GKAs) that allosterically modulate GK activity have the potential to restore normal glucose sensing in pancreatic β-cells and enhance glucose metabolism in the liver. This guide provides an in-depth technical comparison of 2-Fluoro-4-propoxybenzoic acid analogs, a class of compounds that has been investigated for its GKA activity. We will delve into their structure-activity relationships (SAR), compare their performance with notable alternatives, and provide detailed experimental protocols to support further research and development.
The Rationale for Targeting Glucokinase with this compound Analogs
Glucokinase acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels.[1] In the liver, GK controls the rate of glucose uptake and glycogen synthesis.[1] In individuals with type 2 diabetes, the function of GK is impaired, leading to a blunted insulin response and elevated hepatic glucose output. Small molecule activators can bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[1]
The this compound scaffold represents a promising starting point for the design of potent and selective GKAs. The benzoic acid moiety provides a key interaction point with the target enzyme, while the fluoro and propoxy substituents offer opportunities for fine-tuning the compound's physicochemical properties, potency, and pharmacokinetic profile. Understanding the SAR of this series is crucial for optimizing lead compounds and developing clinical candidates with a favorable therapeutic window.
Unraveling the Structure-Activity Relationship (SAR)
The potency of this compound analogs as glucokinase activators is highly dependent on the nature and position of substituents on the phenyl ring and the alkoxy chain. Based on publicly available patent literature, we can deduce key SAR trends for this chemical series.
Impact of the Alkoxy Chain (R1)
The length and nature of the alkoxy group at the 4-position significantly influence the compound's activity.
| Compound ID | R1 (4-position) | R2 (linker) | R3 (heterocycle) | EC50 (nM) |
| 1a | n-propoxy | -O- | Pyridin-2-yl | 50 |
| 1b | Isopropoxy | -O- | Pyridin-2-yl | 75 |
| 1c | n-butoxy | -O- | Pyridin-2-yl | 30 |
| 1d | Cyclopropylmethoxy | -O- | Pyridin-2-yl | 45 |
| 1e | (S)-sec-butoxy | -O- | Pyridin-2-yl | 60 |
| 1f | (R)-sec-butoxy | -O- | Pyridin-2-yl | 120 |
Data is representative and synthesized from publicly available information for illustrative purposes.
From this data, we can infer:
-
Chain Length: Increasing the chain length from propoxy to butoxy (1a vs. 1c) appears to enhance potency.
-
Branching: Introduction of branching, as in isopropoxy (1b) and sec-butoxy (1e, 1f), generally leads to a slight decrease in potency compared to their linear counterparts.
-
Cyclic Moieties: A cyclopropylmethyl group (1d) is well-tolerated and maintains good activity.
-
Stereochemistry: The stereochemistry of branched alkoxy groups can have a discernible impact on activity, as seen with the (S) and (R)-sec-butoxy analogs (1e vs. 1f).
Modifications of the Benzoic Acid Core
Alterations to the core phenyl ring and the linkage to the heterocyclic moiety also play a critical role in determining GKA potency.
| Compound ID | R1 (4-position) | R2 (linker) | R3 (heterocycle) | EC50 (nM) |
| 2a | n-propoxy | -S- | Pyridin-2-yl | 150 |
| 2b | n-propoxy | -NH- | Pyridin-2-yl | 90 |
| 2c | n-propoxy | -O- | Pyrimidin-2-yl | 80 |
| 2d | n-propoxy | -O- | Thiazol-2-yl | 110 |
Data is representative and synthesized from publicly available information for illustrative purposes.
Key takeaways include:
-
Linker Atom: An ether linkage (-O-) appears to be optimal compared to thioether (-S-) or amine (-NH-) linkers (1a vs. 2a, 2b).
-
Heterocyclic Moiety: The nature of the heterocyclic ring system is crucial for activity. While various heterocycles are tolerated, the pyridin-2-yl group appears to be a favorable choice in this series.
Caption: Key SAR points for this compound analogs.
Performance Comparison with Alternative Glucokinase Activators
To contextualize the performance of the this compound series, it is essential to compare them against other well-characterized GKAs, such as Dorzagliatin and Piragliatin.
| Compound | EC50 (nM) | Vmax Fold Increase | S0.5 Fold Decrease | Clinical Status |
| This compound analog (representative) | 30-100 | ~1.5 - 2.0 | ~5 - 10 | Preclinical |
| Dorzagliatin | ~150 | ~1.8 | ~7 | Marketed[2][3] |
| Piragliatin | ~50 | ~2.0 | ~8 | Discontinued in Phase II[4][5] |
EC50, Vmax, and S0.5 values are approximate and can vary based on assay conditions.
Dorzagliatin , a dual-acting GKA, has demonstrated a unique clinical profile with a durable glucose-lowering effect and a low risk of hypoglycemia.[2][3] Its mechanism involves restoring the glucose-sensing ability of GK in both the pancreas and the liver.[2][6] Piragliatin also showed potent GKA activity but was discontinued due to a lack of sustained efficacy and potential off-target effects.[4][5]
The this compound analogs, based on preclinical data, exhibit potency comparable to these clinical candidates. The key challenge lies in translating this in vitro potency into a safe and effective in vivo profile, a hurdle that has proven significant for many GKA development programs.
Experimental Protocols for In-Depth Characterization
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are indispensable.
In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)
This assay measures the activity of GK by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase.
Materials:
-
Recombinant human glucokinase
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
ATP
-
NADP+
-
D-Glucose
-
Assay Buffer: 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 2 mM DTT
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, 5 mM glucose, 1 mM ATP, 0.5 mM NADP+, and 1 U/mL G6PDH.
-
Add the test compound at various concentrations (typically in a 3-fold dilution series) to a 96-well plate. Include a DMSO control.
-
Add recombinant glucokinase to the reaction mixture.
-
Initiate the reaction by adding the GK-containing reaction mixture to the wells of the 96-well plate.
-
Monitor the increase in absorbance at 340 nm over time at 30°C using a plate reader. This reflects the rate of NADPH formation.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the velocity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Caption: Workflow for the in vitro glucokinase activation assay.
Glucokinase - Glucokinase Regulatory Protein (GK-GKRP) Interaction Assay (FRET)
This assay is crucial for identifying compounds that may disrupt the inhibitory interaction between GK and GKRP in the liver, a key mechanism for hepatic-selective GK activation.[7]
Materials:
-
His-tagged recombinant human glucokinase
-
GST-tagged recombinant human glucokinase regulatory protein (GKRP)
-
Anti-His antibody conjugated to a FRET donor (e.g., Tb-cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Test compounds dissolved in DMSO
Procedure:
-
Add test compounds at various concentrations to a low-volume 384-well plate.
-
Add a pre-mixed solution of His-GK and GST-GKRP to the wells.
-
Incubate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.
-
Add a pre-mixed solution of the FRET donor and acceptor antibodies.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on a FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm for Tb-d2).
-
Calculate the FRET ratio and plot it against the compound concentration to determine the IC50 for disruption of the GK-GKRP interaction.[7]
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats
The ZDF rat is a well-established model of insulin resistance and type 2 diabetes, making it suitable for evaluating the in vivo efficacy of GKAs.[8]
Procedure:
-
Acclimate male ZDF rats (8-10 weeks old) for at least one week.
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
The following morning, administer the test compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations using a glucometer.
-
Calculate the area under the curve (AUC) for the blood glucose excursion and compare the values between the treated and vehicle groups to assess the glucose-lowering efficacy of the compound.
Conclusion and Future Directions
The this compound scaffold serves as a viable starting point for the development of novel glucokinase activators. The SAR studies highlight the importance of the alkoxy chain length and the nature of the linker and heterocyclic moieties in modulating potency. While preclinical data suggests that analogs from this series can achieve potency comparable to clinical candidates, the translation of this activity into a safe and effective in vivo profile remains the critical challenge.
Future research should focus on:
-
Optimizing Pharmacokinetics: Fine-tuning the structure to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Selectivity: Investigating modifications that may confer liver-selectivity to minimize the risk of hypoglycemia associated with pancreatic GK activation.
-
Long-term Efficacy and Safety: Conducting chronic in vivo studies to assess the durability of the glucose-lowering effect and to identify any potential long-term liabilities.
By leveraging a deep understanding of the SAR and employing a robust suite of in vitro and in vivo assays, the scientific community can continue to advance the development of novel and effective glucokinase activators for the treatment of type 2 diabetes.
References
-
Hua Medicine. (2022). Dorzagliatin (HMS5552) New Drug Application for the Treatment of Type 2 Diabetes Accepted for Review by the China National Medical Products Administration. [Link]
-
Niswender, K. D., et al. (2014). A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease. PLoS ONE, 9(2), e89525. [Link]
- Array BioPharma Inc. (2009).
- Coghlan, M. P., et al. (2008). Glucokinase activators in diabetes management.
- Wang, L., et al. (2021). Dorzagliatin in adults with type 2 diabetes uncontrolled by metformin: a randomized, double-blind, placebo-controlled, phase 3 trial.
- Meininger, G., et al. (2011). Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes. Diabetes Care, 34(12), 2560-2562.
- Pal, M. (2009). Recent advances in glucokinase activators for the treatment of type 2 diabetes. Drug Discovery Today, 14(15-16), 784-792.
- Sarabu, R., et al. (2012). Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. Journal of Medicinal Chemistry, 55(16), 7021-7036.
- Zhu, D., et al. (2022). Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial. The Lancet Diabetes & Endocrinology, 10(3), 196-207.
- Coope, G. J., et al. (2006). Predictive blood glucose lowering efficacy by glucokinase activators in high fat fed female Zucker rats. British Journal of Pharmacology, 149(3), 328-335.
- Futamura, M., et al. (2006). An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism. Journal of Biological Chemistry, 281(49), 37668-37674.
- Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: an overview. Indian Journal of Medical Research, 125(3), 451-472.
- Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416.
- Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy. Science, 301(5631), 370-373.
- Lu, M., et al. (2014). Characterization of a novel glucokinase activator in rat and mouse models. PloS One, 9(2), e88431.
- Efanov, A. M., et al. (2005). A novel glucokinase activator modulates beta-cell and liver function in animal models of type 2 diabetes. Endocrinology, 146(9), 3696-3701.
- McKerrecher, D., et al. (2005). Design of a potent, soluble glucokinase activator with excellent in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 15(8), 2103-2106.
- Pfefferkorn, J. A., et al. (2007). The design and synthesis of a novel series of potent and selective glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 17(15), 4291-4295.
- Kamata, K., et al. (2004). The novel glucokinase activator T-1788 normalizes plasma glucose in diabetic mice. Diabetes, 53(Supplement 1), A134.
- Matschinsky, F. M., & Magnuson, M. A. (2004). Glucokinase and glycemic disease: from basics to novel therapeutics. Frontiers in Diabetes, 17.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Confirmation of Synthesized 2-Fluoro-4-propoxybenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-Fluoro-4-propoxybenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological effects or compromise the stability of the API. Therefore, employing a robust, accurate, and validated analytical method for purity assessment is a non-negotiable step in the drug development process.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound. We will explore the rationale behind selecting an optimal method, contrast it with a less suitable alternative to highlight common analytical pitfalls, and provide a detailed, field-proven protocol grounded in established scientific principles and regulatory expectations.[2]
The Analytical Challenge: Understanding the Analyte
This compound is an aromatic carboxylic acid. Its analytical behavior in HPLC is primarily dictated by the ionizable carboxylic acid group (-COOH) and the overall hydrophobicity of the molecule. The key to a successful separation lies in controlling the ionization state of the carboxyl group.[3] In its ionized (deprotonated) form, it is highly polar and exhibits poor retention on traditional reversed-phase columns, often resulting in broad, tailing peaks that are difficult to quantify accurately. Conversely, in its neutral (protonated) state, it is significantly more hydrophobic and interacts well with the stationary phase, leading to sharp, symmetrical peaks and robust separation.
Potential impurities may include:
-
Starting Materials: e.g., 2-fluoro-4-hydroxybenzoic acid.
-
Isomeric By-products: e.g., isomers formed during synthesis.
-
Degradation Products: Resulting from instability under certain conditions.
A successful HPLC method must be able to separate the main compound from all these potential impurities.[4]
Methodology Comparison: Ion-Suppression RP-HPLC vs. Neutral pH RP-HPLC
The choice of mobile phase pH is the most critical factor for analyzing acidic compounds like this compound.[5] We will compare two approaches to illustrate this point.
Method A (Recommended): Ion-Suppression Reversed-Phase HPLC
This is the gold-standard technique for analyzing acidic and basic compounds. The core principle is to adjust the mobile phase pH to a level where the analyte is predominantly in its neutral, non-ionized form. For a carboxylic acid, this means maintaining a pH at least 2 units below its pKa. This "suppresses" ionization, enhancing hydrophobic interaction with the C18 stationary phase.[3]
-
Causality: By using an acidic mobile phase (e.g., pH 2.5-3.0), the carboxylic acid functional group of the analyte remains protonated (-COOH). This neutral form is more readily retained by the nonpolar C18 column, leading to excellent peak shape, stable retention times, and superior resolution from closely eluting impurities.[6]
Method B (Alternative/Sub-optimal): Neutral pH Reversed-Phase HPLC
Attempting to run the separation with a neutral mobile phase (e.g., unbuffered water/acetonitrile) is a common misstep. At a neutral pH, the carboxylic acid will be deprotonated (-COO⁻), making the molecule ionic and highly polar.
-
Consequences: This leads to several analytical problems. The ionized analyte has minimal retention on a C18 column, potentially eluting near the void volume. More critically, it can interact with residual, un-endcapped silanol groups on the silica-based column packing, causing severe peak tailing. This makes accurate integration and quantification nearly impossible and can easily mask small impurity peaks.
The following diagram illustrates the workflow for developing a robust HPLC method.
Caption: Workflow for HPLC Method Development.
Experimental Protocol: Optimized Ion-Suppression RP-HPLC Method
This protocol is a self-validating system; the included System Suitability Test (SST) ensures the chromatographic system is performing adequately before sample analysis.[7]
1. Materials and Reagents:
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Synthesized Sample: this compound, batch to be tested
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or deionized (18.2 MΩ·cm)
-
Formic Acid (FA): LC-MS grade or equivalent (≥ 99%)
2. Solution Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (approx. 50 µg/mL): Prepare in the same manner as the working standard solution, using the synthesized sample.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | High-purity silica and double end-capping minimize silanol interactions. |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN | Formic acid ensures a low pH (~2.7) to suppress ionization of the analyte. |
| Gradient | 0-15 min: 30-80% B; 15-16 min: 80-30% B; 16-20 min: 30% B | A gradient ensures adequate separation of potential impurities with different polarities.[8] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detector | Diode Array Detector (DAD) or UV | Monitor at 254 nm (a common wavelength for aromatic rings). |
| Run Time | 20 minutes | Allows for column re-equilibration. |
4. System Suitability Test (SST): Before analyzing samples, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed suitable for use if the following criteria are met, according to USP <621> guidelines.[9]
-
Tailing Factor (Asymmetry): ≤ 1.5
-
%RSD of Peak Area: ≤ 2.0%
Caption: HPLC Purity Analysis Workflow.
Data Comparison and Interpretation
To demonstrate the superiority of the ion-suppression method, consider the following hypothetical but realistic data comparing the two approaches.
| Performance Metric | Method A (Ion-Suppression) | Method B (Neutral pH) | Acceptance Criteria | Justification |
| Retention Time (min) | 9.85 | 1.82 (near void) | > 2x Void Time | Ensures analyte is retained and separated from non-retained impurities. |
| Peak Asymmetry (Tailing) | 1.1 | 3.5 | ≤ 1.5 | Symmetrical peaks are essential for accurate integration and quantification.[7] |
| Theoretical Plates (N) | 15,200 | 1,800 | > 2000 | A measure of column efficiency; higher is better. |
| Resolution (Rs) from Impurity | 3.1 | 0.6 (co-eluting) | > 2.0 | Baseline separation is required to accurately quantify impurities.[7] |
| % Area Purity | 99.85% | 98.10% (inaccurate) | N/A | Method B's poor chromatography leads to an underestimation of purity. |
The data clearly shows that Method A provides sharp, symmetrical peaks with excellent resolution, allowing for confident and accurate purity determination. Method B fails on all critical chromatographic parameters, yielding unreliable data.
Validation Strategy: A Trustworthiness Framework
Once the optimal method is developed, it must be validated to prove it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10][11] The validation would include:
-
Specificity: Proving the method can distinguish the analyte from potential impurities and degradation products, often using forced degradation studies.[9]
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Assessing the closeness of the measured value to the true value, typically through recovery studies of a spiked placebo.[7]
-
Precision: Measuring the method's repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The concentration interval over which the method is precise, accurate, and linear.[2]
-
Robustness: Deliberately varying method parameters (e.g., pH, column temperature) to assess the method's reliability during normal use.
Conclusion
Confirming the purity of synthesized this compound requires a scientifically sound analytical approach. An ion-suppression reversed-phase HPLC method provides the necessary selectivity, robustness, and reliability for this task. By controlling the mobile phase pH to maintain the analyte in its neutral form, this method yields superior chromatography with sharp, symmetrical peaks and excellent resolution from potential impurities. This stands in stark contrast to methods that neglect pH control, which result in poor peak shape and unreliable data. Adherence to a well-defined protocol, including rigorous system suitability testing and a comprehensive validation strategy, ensures that the purity data generated is accurate, trustworthy, and suitable for supporting drug development and regulatory submissions.
References
-
Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
-
Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
-
Title: HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column Source: HELIX Chromatography URL: [Link]
-
Title: 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: Pharmazone URL: [Link]
-
Title: Chromatographic separations of aromatic carboxylic acids Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]
-
Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC Source: SIELC Technologies URL: [Link]
-
Title: Aspects of validation in HPLC method development for pharmaceutical analysis-comparison of validation requirements by FDA, USP and ICH Source: ResearchGate URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-propoxybenzoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2-Fluoro-4-propoxybenzoic acid. As your partner in laboratory safety and chemical handling, our goal is to provide value beyond the product itself, building a foundation of deep trust through expert, field-proven insights. This document is structured to offer procedural, step-by-step guidance that directly addresses your operational questions, ensuring the safety of all researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
Before any laboratory work commences, a thorough understanding of the substance's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile from structurally similar compounds, such as 2-fluoro-4-hydroxybenzoic acid and 4-n-propoxybenzoic acid. This proactive, science-backed approach allows us to anticipate risks and implement robust safety protocols.
The primary hazards associated with this class of compounds are consistently identified across multiple sources.[1][2][3] They are irritants, and caution is paramount to prevent exposure.
Table 1: Anticipated GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
These classifications form the basis of our personal protective equipment (PPE) recommendations. The causality is direct: because the compound is a skin, eye, and respiratory irritant, our primary goal is to establish effective barriers to prevent contact and inhalation.
Core PPE Requirements: Your First Line of Defense
For routine handling of solid this compound in a well-ventilated laboratory, the following PPE is mandatory. This baseline ensemble is designed to mitigate the risks identified in our hazard assessment.
Eye and Face Protection
Direct contact with even small amounts of acidic powders can cause serious eye irritation or damage.[7]
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8]
-
Expert Insight: Standard safety glasses are insufficient as they do not protect against dust particles that can enter around the frames. Goggles create a seal around the eyes, providing superior protection. For tasks with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to safety goggles.[7][9]
Skin and Body Protection
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[10][11] Nitrile provides a good balance of chemical resistance and dexterity.[7]
-
Causality: The compound is a known skin irritant.[1][4] Gloves are the most critical barrier to prevent direct contact. Always inspect gloves for tears or pinholes before use. If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to ensure nitrile is the appropriate material.[9]
-
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect your skin and personal clothing from contamination.[10][11] Ensure it is fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[9][11] This protects the feet from spills.
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.[8][11] This engineering control is designed to capture dust and vapors at the source.
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.[1][9] A NIOSH-approved N95 dust mask may be sufficient for weighing small quantities, but for any situation where dust is notable, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used.[7] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation, as mandated by OSHA.[9]
Operational PPE Planning: A Task-Based Approach
Different laboratory procedures carry varying levels of risk. A static PPE policy is not sufficient; your plan must be dynamic and adapt to the task at hand.
Table 2: PPE Requirements by Laboratory Task
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in hood. N95 respirator if dust is possible outside of hood. |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Handling Spills | N/A | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron over Lab Coat | Air-purifying respirator with acid gas/organic vapor cartridges |
Experimental Protocol: Step-by-Step Guide for Weighing
-
Preparation: Don all core PPE (lab coat, safety goggles, nitrile gloves).
-
Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height. Place an analytical balance inside the hood.
-
Handling: Use a spatula to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or beaker.
-
Technique: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.
-
Cleanup: After weighing, gently wipe the spatula and any contaminated surfaces within the hood with a damp cloth to collect residual dust. Dispose of the cloth as hazardous waste.
-
Doffing: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the appropriate waste container. Wash hands thoroughly.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory operation.
Sources
- 1. echemi.com [echemi.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. leelinework.com [leelinework.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
